Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJUGKZMZUVEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=CN2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728727 | |
| Record name | Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224944-51-7 | |
| Record name | Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound built upon the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is a purine analogue and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The pyrazolo[1,5-a]pyrimidine system's rigid, planar structure, combined with the presence of multiple nitrogen atoms acting as hydrogen bond acceptors, makes it an ideal framework for designing enzyme inhibitors, particularly kinase inhibitors.[3][4] The specific substitutions of a chloro group at the 5-position and a methyl carboxylate at the 3-position offer unique chemical properties and potential for further functionalization, making this molecule a valuable building block in the synthesis of novel therapeutic agents.[2][5][6]
Physicochemical Properties
While specific experimental data for this compound is not widely published, key physicochemical properties can be inferred from its structure and data available for its ethyl ester analogue, Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-77-7).
| Property | Value | Source |
| CAS Number | 1224944-51-7 | [7][8][9] |
| Molecular Formula | C₈H₆ClN₃O₂ | [7] |
| Molecular Weight | 211.61 g/mol | [7] |
| Appearance | Inferred to be a solid at room temperature. | |
| Melting Point | Estimated to be similar to the ethyl ester analogue (122.0-126.0 °C). | |
| Solubility | Predicted to have low solubility in water, similar to the ethyl ester analogue (0.88 g/L at 25 °C). | [10] |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Spectral Analysis
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy:
A reported ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows the following key signals:
-
δ 9.34 (d, 1H) : Attributed to the proton at position 7 (H7).
-
δ 8.68 (s, 1H) : Corresponds to the proton at position 2 (H2).
-
δ 7.42 (d, 1H) : Assigned to the proton at position 6 (H6).
-
δ 3.83 (s, 3H) : Represents the methyl protons of the ester group.[7]
The downfield shifts of the aromatic protons are characteristic of the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system. The specific coupling patterns (doublets) for H7 and H6 would arise from their coupling to each other.
¹³C NMR, IR, and Mass Spectrometry:
-
¹³C NMR: Resonances for the carbonyl carbon of the ester group (around 160-165 ppm), and distinct signals for the carbons of the heterocyclic rings are anticipated.[11]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include C=O stretching for the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 211 and a characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺).[7]
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the chlorination of a pyrazolo[1,5-a]pyrimidin-5-one precursor.
Experimental Protocol: Synthesis of this compound [7]
Starting Material: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reagents and Solvents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
A mixture of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq.), phosphorus oxychloride, and N,N-diisopropylethylamine (3.0 eq.) is heated at reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is allowed to stand overnight.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is dissolved in methanol and stirred for 30 minutes.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The dried organic solution is filtered through a silica gel pad and concentrated to yield the final product.
Yield: 90%
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings (in this case, the enol form of the 5-oxo group) to chloro groups.
-
N,N-Diisopropylethylamine (DIPEA): As a non-nucleophilic base, DIPEA is used to scavenge the HCl generated during the chlorination reaction, driving the reaction to completion and preventing unwanted side reactions.
-
Methanol Quench: The addition of methanol serves to quench any remaining reactive phosphorus species and to esterify the carboxylic acid at the 3-position to the desired methyl ester.
-
Aqueous Workup and Extraction: This standard procedure is used to remove inorganic salts and other water-soluble impurities.
-
Silica Gel Filtration: This final purification step removes any remaining non-polar impurities.
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the pyrazolo[1,5-a]pyrimidine core and the influence of the chloro and methyl carboxylate substituents.
Reactivity of the Pyrazolo[1,5-a]pyrimidine Core:
The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which influences its reactivity. The nitrogen atoms in the ring system are basic and can be protonated or act as ligands in coordination complexes.[12]
Nucleophilic Aromatic Substitution at the 5-Position:
The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for the further functionalization of this molecule. The electron-withdrawing nature of the fused pyrazole ring and the pyrimidine ring itself activates the 5- and 7-positions towards nucleophilic attack.[5] A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloride, allowing for the introduction of diverse functional groups and the synthesis of a library of derivatives.[1]
Caption: Key reactivity of the 5-chloro substituent.
Reactivity of the Methyl Ester:
The methyl ester at the 3-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. The carboxylic acid can then be used for further coupling reactions.[13]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern drug discovery, with several approved drugs and clinical candidates featuring this core structure.[3][6] Derivatives of this scaffold have shown a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[14]
This compound serves as a key intermediate in the synthesis of potent and selective enzyme inhibitors. For instance, pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as B-Raf kinase inhibitors, a critical target in the treatment of melanoma and other cancers.[4] The ability to readily modify the 5-position through nucleophilic substitution allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its well-defined synthesis and the predictable reactivity of its functional groups provide a solid foundation for the rational design of new therapeutic agents. Further investigation into the specific biological activities of its derivatives is a promising avenue for future research.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- | C17H13Cl2N7O | CID 58063117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 7. 1224944-51-7 | CAS DataBase [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound | CAS 1224944-51-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. pp.bme.hu [pp.bme.hu]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1224944-51-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Understanding the fundamental physicochemical characteristics of derivatives such as this compound is paramount for researchers in optimizing synthetic routes, designing novel analogs, formulating drug products, and predicting pharmacokinetic and pharmacodynamic behavior. This document details the known properties of this compound, provides robust, field-proven experimental protocols for their determination, and offers insights into the rationale behind these methodologies, thereby serving as an essential resource for scientists in pharmaceutical and chemical research.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in the development of targeted therapies, particularly in oncology.[4][5] Its rigid, planar structure and versatile substitution patterns allow for precise interactions with the ATP-binding pockets of various protein kinases, making it a powerful scaffold for designing potent and selective inhibitors.[1][6] Compounds bearing this core have been successfully developed as inhibitors of Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Phosphoinositide 3-kinases (PI3K), with some derivatives progressing to clinical use.[1][4][6]
This compound is a key intermediate and building block in the synthesis of more complex derivatives within this class.[7][8][9][10] The chloro-substituent at the 5-position and the methyl carboxylate at the 3-position offer versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. A thorough characterization of its physicochemical properties is therefore not merely an academic exercise, but a critical step in the rational design of next-generation therapeutics.
Core Physicochemical Properties
While extensive experimental data for this specific methyl ester is not widely published, we can infer and estimate certain properties based on related structures and provide standardized methods for their precise determination.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 1224944-51-7[11]
-
Molecular Formula: C₈H₆ClN₃O₂[11]
-
Molecular Weight: 211.61 g/mol [11]
Table 1: Summary of Physicochemical Properties
| Property | Value (Experimental or Estimated) | Experimental Protocol Section |
| Molecular Weight | 211.61 g/mol | 3.6 (Mass Spectrometry) |
| Melting Point | Data not available. Estimated to be similar to the ethyl ester (122.0-126.0 °C). | 3.1 |
| Boiling Point | Data not available; likely to decompose at elevated temperatures. | N/A |
| Solubility | Data not available. Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., Dichloromethane, Chloroform). | 3.2 |
| pKa | Data not available. The pyrazolo[1,5-a]pyrimidine core is weakly basic. | 3.3 |
| LogP (o/w) | Data not available. A calculated LogP of 1.82 is reported for the 5,7-dichloro analog. | 3.4 |
| Appearance | Likely a white to off-white or light yellow crystalline solid. | N/A |
Note: Some values are estimated based on structurally similar compounds due to a lack of direct experimental data in publicly available literature.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind key steps is included to provide a deeper understanding of the experimental design.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of the purity of a crystalline solid.[12] A sharp, narrow melting range is characteristic of a pure compound, while impurities typically depress and broaden this range.[12] The capillary method is a standard and reliable technique for this determination.[13][14]
Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample is a finely ground, dry powder. If necessary, gently crush the crystals using a mortar and pestle.
-
Tap the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the closed end.[15][16]
-
Compact the sample at the bottom of the capillary by tapping the tube on a hard surface or by dropping it through a long glass tube.[15]
-
-
Instrumentation:
-
Use a calibrated digital melting point apparatus.
-
Insert the packed capillary into the sample holder.
-
-
Measurement:
-
For an unknown compound, first perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find an approximate melting range.[16]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slower, controlled rate (1-2 °C/min) to ensure thermal equilibrium.[12]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility Determination
Rationale: Solubility is a critical parameter influencing bioavailability, formulation, and reaction conditions. A qualitative assessment in a range of solvents provides a practical understanding of the compound's polarity and dissolution characteristics.[17]
Protocol: Qualitative Solubility Test
-
Preparation:
-
Dispense approximately 10 mg of the solid compound into a series of clean, dry test tubes.
-
Prepare test tubes containing 1 mL of each of the following solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).
-
-
Procedure:
-
Add one of the prepared solvents to a test tube containing the compound.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved solid particles.
-
If the compound dissolves, it is classified as "soluble."
-
If solid remains, gently heat the mixture and observe if dissolution occurs. Note if it dissolves only upon heating.
-
If the compound remains undissolved, it is classified as "insoluble."
-
Repeat for each solvent.
-
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: Most of the solid dissolves, but some particles remain.
-
Insoluble: The majority of the solid does not dissolve.
-
Caption: Qualitative Solubility Testing Workflow.
Ionization Constant (pKa) Determination
Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in biological systems (e.g., absorption, distribution) and for developing analytical methods like HPLC. Potentiometric titration is a highly accurate and standard method for pKa determination.[18][19]
Protocol: Potentiometric Titration
-
Instrumentation and Setup:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[20]
-
-
Titration:
-
If the compound is expected to be a weak base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). If it is a weak acid, titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.
-
For more complex molecules, specialized software can be used to fit the data and determine the pKa value(s).[18]
-
Lipophilicity (LogP) Determination
Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional "gold standard" for LogP measurement.[2][3][5]
Protocol: Shake-Flask Method
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[5] This is crucial for accurate results.
-
Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a separatory funnel or suitable vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium.
-
Allow the layers to separate completely. Centrifugation can be used to accelerate this process.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve for the compound in each phase must be prepared beforehand.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei (¹H and ¹³C). It is an indispensable tool for structural confirmation.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][21] The choice of solvent depends on the compound's solubility.
-
The solution should be prepared in a small vial and then filtered through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
The instrument is tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Acquire the ¹H spectrum. Standard parameters are usually sufficient.
-
Acquire the proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum.
-
The spectrum is phased and the baseline is corrected.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[21]
-
The ¹H spectrum is analyzed for chemical shift, integration (proton count), and multiplicity (splitting pattern).
-
The ¹³C spectrum is analyzed for the number of signals and their chemical shifts, indicating the number of unique carbon environments.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, can offer further structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, while Electron Ionization (EI) is a harder technique that produces more fragmentation.[22][23]
Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrumentation and Analysis:
-
The solution is introduced into the ESI source, where it is nebulized and ionized.
-
The ions are transferred into the mass analyzer.
-
The mass-to-charge ratio (m/z) of the ions is measured.
-
For this compound, the expected primary ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 212.61.
-
Protocol: EI-MS
-
Sample Preparation:
-
A small amount of the solid or a concentrated solution is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC). The sample is vaporized by heating in a high vacuum.[23]
-
-
Instrumentation and Analysis:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[23]
-
The resulting ions are separated by the mass analyzer.
-
The spectrum will show the molecular ion [M]⁺• (if stable enough to be observed) and a series of fragment ions that can be used to deduce the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds.
Protocol: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[24] The mixture should be a homogenous, fine powder.
-
Place the powder into a pellet die.
-
Use a hydraulic press to apply pressure and form a thin, transparent or translucent pellet.[24]
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum.
-
-
Interpretation:
-
Analyze the spectrum for characteristic absorption bands. Expected bands for this compound would include:
-
~1720 cm⁻¹ (C=O stretch of the ester)
-
~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings)
-
~1250-1000 cm⁻¹ (C-O stretch of the ester)
-
~800-600 cm⁻¹ (C-Cl stretch)
-
-
Conclusion
This compound is a valuable building block in medicinal chemistry, belonging to a class of compounds with proven therapeutic potential. This guide has synthesized the available information on its core physicochemical properties and, more importantly, provided a detailed, authoritative framework of experimental protocols for their determination. By explaining the causality behind experimental choices and outlining self-validating methodologies, this document is intended to empower researchers, scientists, and drug development professionals to fully characterize this and similar molecules. The robust determination of these fundamental properties is an indispensable step in the journey of transforming promising scaffolds into effective medicines.
References
- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. cif.iastate.edu [cif.iastate.edu]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS number 1224944-51-7
An In-Depth Technical Guide to Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1224944-51-7): A Keystone Building Block in Modern Drug Discovery
Abstract
This compound is a highly functionalized heterocyclic compound built upon the pyrazolo[1,5-a]pyrimidine scaffold, a privileged core in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, spectroscopic signature, and a detailed, mechanistically rationalized synthesis protocol. Furthermore, this document explores the compound's chemical reactivity, highlighting its utility as a versatile synthetic intermediate for creating diverse molecular libraries. The strategic positioning of its chloro and methyl ester functionalities makes it an invaluable building block for developing novel therapeutics, particularly in the realm of protein kinase inhibitors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that has garnered immense interest in medicinal chemistry.[1] Its structure, which can be considered a bioisostere of the naturally occurring purine ring system, allows it to interact with a wide array of biological targets.[2] This scaffold is a cornerstone in the design of compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4][5]
Notably, the pyrazolo[1,5-a]pyrimidine core is central to several potent and selective protein kinase inhibitors.[3][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The versatility of the pyrazolo[1,5-a]pyrimidine system allows for synthetic modifications around its periphery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to its incorporation into clinically approved drugs, such as the Tropomyosin Receptor Kinase (TRK) inhibitors Larotrectinib and Entrectinib, underscoring its therapeutic significance.[7]
Caption: The core structure of the pyrazolo[1,5-a]pyrimidine ring system.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the use of any chemical reagent. This compound is a well-defined molecule with distinct physical and spectroscopic properties.
Key Properties
The essential physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1224944-51-7 | [8] |
| Molecular Formula | C₈H₆ClN₃O₂ | [8][9] |
| Molecular Weight | 211.61 g/mol | [8] |
| MDL Number | MFCD22551533 | [8] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis confirms the identity and purity of the compound. The following data are critical for validation.
-
¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides a unique fingerprint of the molecule's hydrogen environment. The reported chemical shifts are consistent with the assigned structure.[8]
-
Spectrum: ¹H NMR (400 MHz, DMSO-d₆)
-
Peak Assignments: δ 9.34 (d, 1H), 8.68 (s, 1H), 7.42 (d, 1H), 3.83 (s, 3H).[8]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Method: Liquid Chromatography-Mass Spectrometry (LCMS) with Electrospray Ionization (ESI).
-
Result: m/z [M+H]⁺ = 212.2, corresponding to the protonated molecule.[8]
-
Synthesis and Mechanistic Rationale
A robust and high-yielding synthesis is crucial for the accessibility of this building block. A validated protocol is described below, accompanied by an expert analysis of the reaction mechanism and reagent choices.
Experimental Protocol
This procedure details the conversion of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid to the target compound.[8]
-
Reaction Setup: In a suitable reaction vessel, combine 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq.), phosphorus oxychloride (POCl₃, approx. 150 eq. by volume), and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Chlorination: Heat the mixture at reflux for 2 hours. Monitor the reaction for completion (e.g., by TLC or LCMS).
-
Workup I - Solvent Removal: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the excess POCl₃.
-
Workup II - Esterification: Dissolve the concentrated residue in methanol (MeOH) and stir for 30 minutes at room temperature. Concentrate the methanolic solution under vacuum.
-
Workup III - Extraction: Partition the residue between ethyl acetate (EtOAc) and water. Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the dried solution through a silica gel pad and concentrate the filtrate to yield this compound. The reported yield for this procedure is 90%.[8]
Causality Behind Experimental Choices
The elegance of this synthesis lies in its efficiency, achieving chlorination and esterification in a two-step, one-pot sequence.
-
The Starting Material: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exists in tautomeric equilibrium with its 5-hydroxy counterpart. This hydroxy form is susceptible to chlorination.
-
The Reagents:
-
Phosphorus Oxychloride (POCl₃): This is a classic and powerful reagent used to convert hydroxyl groups on heterocyclic rings (or their keto tautomers) into chloro groups. It also serves a second, crucial purpose: reacting with the C3-carboxylic acid to form a highly reactive acyl chloride intermediate.
-
N,N-Diisopropylethylamine (DIPEA): This is a non-nucleophilic organic base. Its role is to scavenge the HCl gas produced during the reaction, driving the equilibrium towards the chlorinated product and preventing unwanted side reactions.
-
-
The Methanol Step: The addition of methanol is not merely for dissolution. It acts as the nucleophile that attacks the in situ generated acyl chloride at the C3 position. This reaction proceeds rapidly at room temperature to form the desired methyl ester, demonstrating excellent atom economy and procedural efficiency.
Caption: The efficient two-step synthesis workflow.
Reactivity and Application as a Synthetic Intermediate
The value of this compound lies in its two distinct, orthogonally reactive functional groups, which serve as handles for diversification.
-
The C5-Chloro Group: The chlorine atom at the 5-position is a versatile functional group. It is an excellent leaving group for Nucleophilic Aromatic Substitution (NAS) reactions with various nucleophiles (e.g., amines, thiols).[1] More importantly, it serves as a key handle for modern palladium-catalyzed cross-coupling reactions . This enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, via reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[3][4]
-
The C3-Methyl Ester Group: The ester at the 3-position can be readily modified. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which is a precursor for forming amides, esters, or other acid derivatives.[10] Alternatively, the ester can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) to furnish the primary alcohol, providing another point for synthetic elaboration.[4]
Caption: Key reactive sites for molecular diversification.
Role in the Development of Bioactive Molecules
This compound is not just a chemical curiosity; it is a key intermediate in the discovery of new drugs.[11] The ability to selectively modify the C5 and C3 positions allows for the systematic exploration of Structure-Activity Relationships (SAR).[3] For example, in the development of novel PI3Kδ inhibitors, a similar 5-chloro-pyrazolo[1,5-a]pyrimidine core was functionalized at the C5 position using Buchwald-Hartwig coupling to install various benzimidazole groups, leading to potent and selective compounds.[4] The C3-ester, after modification, can explore different vectors and interactions within a target's binding site. This strategic, building-block approach accelerates the drug discovery process, enabling the rapid generation of focused libraries to optimize for target engagement and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly detailed, standard laboratory precautions for handling chlorinated heterocyclic compounds should be observed.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This compound is a strategically designed synthetic building block of significant value to the scientific community. Its foundation on the medicinally relevant pyrazolo[1,5-a]pyrimidine scaffold, combined with its versatile and orthogonally reactive chloro and ester functionalities, makes it an indispensable tool for constructing complex molecules. Its established synthesis and clear potential for diversification empower researchers in medicinal chemistry and drug discovery to efficiently generate novel compounds in the pursuit of next-generation therapeutics.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1224944-51-7 | CAS DataBase [m.chemicalbook.com]
- 9. This compound | CAS:1224944-51-7 | 上海驭远医药科技有限公司 [yuyuanpharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound [myskinrecipes.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) for Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines and its broad range of biological activities, including applications as kinase inhibitors in cancer therapy.[1] The successful synthesis and development of novel drug candidates based on this core structure are critically dependent on unambiguous structural characterization. This guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a key derivative, this compound. As a Senior Application Scientist, this document is structured to not only present the anticipated data but also to elucidate the underlying principles and experimental considerations, ensuring a robust and reliable characterization process.
Molecular Structure and Spectroscopic Implications
The structure of this compound combines a bicyclic aromatic system with a methyl ester and a chloro substituent. Each of these features will produce distinct and predictable signals in various spectroscopic analyses. Understanding the interplay of these functional groups is paramount for accurate data interpretation.
Key Structural Features:
-
Pyrazolo[1,5-a]pyrimidine Core: A planar, aromatic system with four nitrogen atoms, influencing the electronic environment and thus the chemical shifts of the attached protons and carbons.
-
Methyl Ester Group (-COOCH₃): This group will show a characteristic carbonyl (C=O) stretch in the IR spectrum, and distinct singlets for the methyl protons and carbons in the NMR spectra.
-
Chloro Substituent (-Cl): The electronegativity of the chlorine atom will influence the chemical shifts of nearby nuclei. Its isotopic pattern (³⁵Cl and ³⁷Cl) will be evident in high-resolution mass spectrometry.
-
Aromatic Protons: The protons on the pyrimidine and pyrazole rings will exhibit characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information for confirming its identity and purity.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the methyl ester protons. The predicted chemical shifts (in ppm, relative to TMS) are based on data from analogous structures in the literature.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H2 | ~8.5 - 8.7 | Singlet (s) | N/A | The proton at position 2 is adjacent to a nitrogen atom and part of the electron-deficient pyrazole ring, leading to a downfield shift. |
| H6 | ~7.2 - 7.4 | Doublet (d) | ~7.0 - 8.0 | This proton is on the pyrimidine ring and will be coupled to H7. |
| H7 | ~8.8 - 9.0 | Doublet (d) | ~7.0 - 8.0 | The proton at position 7 is adjacent to a nitrogen atom, leading to a significant downfield shift. It is coupled to H6. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | The methyl protons of the ester group are shielded and appear as a singlet. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to the solvent.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Acquisition: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is recommended to differentiate between CH, CH₂, and CH₃ groups. The predicted chemical shifts are inferred from published data for similar pyrazolo[1,5-a]pyrimidine derivatives.[2][3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Justification |
| C=O (ester) | ~160 - 165 | Quaternary (C) | The carbonyl carbon of the ester is significantly deshielded. |
| C2 | ~145 - 148 | CH | Aromatic CH in the pyrazole ring. |
| C3 | ~100 - 105 | Quaternary (C) | Attached to the ester group. |
| C3a | ~148 - 152 | Quaternary (C) | Bridgehead carbon. |
| C5 | ~158 - 162 | Quaternary (C) | Attached to the chlorine atom, leading to a downfield shift. |
| C6 | ~110 - 115 | CH | Aromatic CH in the pyrimidine ring. |
| C7 | ~145 - 150 | CH | Aromatic CH adjacent to a nitrogen atom. |
| -OCH₃ | ~52 - 55 | CH₃ | Methyl carbon of the ester group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Switch the probe to the ¹³C nucleus.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
-
Data Acquisition: Acquire a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
DEPT Experiments: Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and quaternary carbons (absent in DEPT).
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | -OCH₃ |
| ~1720 - 1740 | C=O stretch | Ester |
| ~1620, 1580, 1480 | C=C and C=N stretch | Aromatic rings |
| ~1250 - 1200 | C-O stretch | Ester |
| ~800 - 750 | C-Cl stretch | Aryl halide |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular weight of C₉H₇ClN₄O₂ is 238.63 g/mol . The mass spectrum should show a molecular ion peak at m/z 238. An M+2 peak at m/z 240 with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of -OCH₃: A fragment at m/z 207, corresponding to the loss of the methoxy radical.
-
Loss of -COOCH₃: A fragment at m/z 179, resulting from the cleavage of the entire methyl ester group.
-
Loss of Cl: A fragment at m/z 203.
-
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and propose fragmentation patterns consistent with the structure of the molecule.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
The structural elucidation of this compound is a critical step in its development for potential therapeutic applications. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from related compounds. By following the detailed experimental protocols and interpretive guidelines presented, researchers can confidently and accurately confirm the structure of this and other novel pyrazolo[1,5-a]pyrimidine derivatives, ensuring the scientific integrity of their work.
References
The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Guide to Biological Activity and Mechanistic Insights
An in-depth technical guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine ring system represents a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned due to its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets. This bicyclic heteroaromatic structure, a fusion of pyrazole and pyrimidine rings, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with various enzymes and receptors. This guide provides an in-depth exploration of the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation. We will focus on their most significant therapeutic applications, including their roles as anxiolytics, anticancer agents, and anti-inflammatory compounds, providing the technical insights necessary for professionals in drug discovery and development.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is an adenine isostere, which contributes to its ability to interact with ATP-binding sites in many enzymes, particularly kinases. Its rigid structure and rich electronic properties make it an ideal starting point for generating compound libraries with diverse pharmacological profiles. The numbering of the pyrazolo[1,5-a]pyrimidine ring system is crucial for understanding structure-activity relationships (SAR), with substitutions at the C2, C5, and C7 positions being particularly important for modulating biological activity. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Key Biological Activities and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a remarkable spectrum of biological activities. This section will explore the most well-documented of these, focusing on the underlying molecular mechanisms.
Anxiolytic and Sedative-Hypnotic Activity: GABA-A Receptor Modulation
One of the earliest and most well-established activities of this class of compounds is their effect on the central nervous system (CNS). Certain derivatives function as potent and selective modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.
-
Mechanism of Action: Unlike classical benzodiazepines (like diazepam), which act as full agonists at the benzodiazepine binding site on the GABA-A receptor, many pyrazolo[1,5-a]pyrimidines act as partial or selective agonists. They bind to the same site but elicit a more subtle modulatory effect, enhancing the receptor's affinity for GABA. This can lead to an anxiolytic effect with a reduced propensity for side effects like sedation, amnesia, and dependence associated with full agonists. Compounds like ocinaplon and indiplon are classic examples that have been investigated for anxiety and insomnia. The selectivity for different GABA-A receptor subtypes (e.g., α1, α2, α3) is a key determinant of their pharmacological profile.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The role of pyrazolo[1,5-a]pyrimidines as anticancer agents is an area of intense research, primarily due to their efficacy as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.
-
Mechanism of Action - Kinase Inhibition: Many derivatives are designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of specific kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways that drive tumor growth, proliferation, and survival. Notable targets include:
-
Src Kinase: Src is a non-receptor tyrosine kinase often overactive in solid tumors. Pyrazolo[1,5-a]pyrimidine-based inhibitors like Saracatinib (AZD0530) have been developed to target Src.
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown potent activity against EGFR, a key driver in lung and other cancers.
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. Several pyrazolo[1,5-a]pyrimidine compounds have been identified as potent CDK inhibitors, capable of inducing cell cycle arrest and apoptosis.
-
Janus Kinases (JAKs): These are critical in cytokine signaling pathways that can promote cancer cell survival and inflammation. Derivatives targeting JAKs are under investigation.
-
The diagram below illustrates the general mechanism of ATP-competitive kinase inhibition.
Caption: ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyrimidine derivative.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key component of many diseases. Pyrazolo[1,5-a]pyrimidines have been shown to modulate inflammatory pathways, often through the inhibition of kinases or other enzymes involved in the inflammatory cascade.
-
Mechanism of Action:
-
p38 MAPK Inhibition: p38 MAP kinases are central to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of this pathway by certain pyrazolo[1,5-a]pyrimidine derivatives can lead to a potent anti-inflammatory effect.
-
Cyclooxygenase (COX) Inhibition: Some compounds in this class have shown inhibitory activity against COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.
-
Phosphodiesterase (PDE) Inhibition: Certain derivatives, such as Zaleplon, have been found to inhibit phosphodiesterase (PDE), which can lead to smooth muscle relaxation and anti-inflammatory effects.
-
Antimicrobial Activity
The scaffold has also been explored for its potential in fighting infectious diseases. Researchers have synthesized derivatives with activity against a range of bacterial and fungal pathogens.
-
Mechanism of Action: The exact mechanisms are varied and often not fully elucidated. However, potential targets include essential enzymes in bacterial metabolic pathways or fungal cell wall synthesis. For example, some compounds have shown inhibitory effects against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in microbes.
Summary of Biological Activities
The table below summarizes the diverse activities and associated molecular targets for this versatile scaffold.
| Biological Activity | Primary Molecular Target(s) | Example Compound(s) | Therapeutic Area |
| Anxiolytic / Sedative | GABA-A Receptor (Benzodiazepine Site) | Indiplon, Ocinaplon, Zaleplon | CNS Disorders |
| Anticancer | Protein Kinases (Src, CDKs, EGFR, JAKs) | Saracatinib (AZD0530) | Oncology |
| Anti-inflammatory | p38 MAPK, COX, PDEs | Various investigational compounds | Inflammatory Diseases |
| Antimicrobial | DHFR, other metabolic enzymes | Various investigational compounds | Infectious Diseases |
Experimental Protocols for Activity Evaluation
To assess the biological activity of novel pyrazolo[1,5-a]pyrimidine derivatives, a series of standardized in vitro assays are typically employed. Below are detailed protocols for two fundamental assays.
Protocol: MTT Assay for Cancer Cell Cytotoxicity
This assay determines a compound's ability to reduce the viability of cancer cells, providing a measure of its cytotoxic or cytostatic potential. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Workflow Diagram
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Scientist's Note: This initial incubation allows the cells to recover from trypsinization and adhere firmly to the plate, ensuring a healthy and uniform monolayer for treatment.
-
-
Compound Preparation: Prepare a stock solution of the test pyrazolo[1,5-a]pyrimidine derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO vehicle only) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Trustworthiness Check: A uniform purple color should be observed in the negative control wells. The positive control wells should be significantly lighter.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. Its proven success in targeting CNS disorders and various cancers highlights its versatility and drug-like properties. Future research will likely focus on several key areas:
-
Improving Selectivity: Enhancing selectivity for specific kinase isoforms or GABA-A receptor subtypes to minimize off-target effects and improve safety profiles.
-
Novel Targets: Exploring the activity of pyrazolo[1,5-a]pyrimidine libraries against new and emerging biological targets, such as those in metabolic diseases or neurodegeneration.
-
Combinatorial Therapies: Investigating the synergistic effects of these compounds when used in combination with other established drugs, particularly in oncology.
-
Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the pharmacokinetic properties and target-site accumulation of promising lead compounds.
The chemical tractability and proven biological relevance of pyrazolo[1,5-a]pyrimidines ensure that they will remain a prominent and valuable heterocyclic system in the field of medicinal chemistry for years to come.
Probing the Mechanism of Action of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: A Technical Guide for Preclinical Investigation
Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Motif in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This heterocyclic system, a bioisostere of adenine, has been successfully exploited in the design of numerous small molecule inhibitors that target the ATP-binding site of protein kinases.[4][5] Dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][5] Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, Mitogen-activated protein kinase kinase (MEK), Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (Trks), underscoring their therapeutic potential.[2][6][7][8] This guide outlines a comprehensive, multi-faceted approach to elucidate the specific mechanism of action of a novel derivative, Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, providing a robust framework for its preclinical evaluation.
Introduction to this compound
This compound is a small molecule featuring the characteristic fused pyrazole and pyrimidine ring system. The synthesis of this and similar compounds is well-documented, often involving the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][9][10][11][12] While the broader class of pyrazolo[1,5-a]pyrimidines is known for its anticancer and anti-inflammatory properties[13], the specific biological targets and mechanism of action for this particular derivative remain to be fully elucidated. This guide proposes a systematic, hypothesis-driven approach to unravel its therapeutic potential.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.63 g/mol |
| CAS Number | 1224944-77-7 |
Primary Hypothesis: A Novel Inhibitor of Oncogenic Kinase Signaling
Based on the extensive literature on the pyrazolo[1,5-a]pyrimidine scaffold[1][2][6], our primary hypothesis is that this compound functions as a protein kinase inhibitor . The chloro- and methyl carboxylate-substituents likely modulate its binding affinity and selectivity for specific kinase targets. We postulate that this compound will exhibit anti-proliferative activity in cancer cell lines by inhibiting a key kinase in a critical oncogenic signaling pathway.
Phase I: Initial Target Identification and Validation
The initial phase of our investigation will focus on identifying the primary kinase targets of this compound.
Kinase Panel Screening
A broad-spectrum kinase panel assay is the logical first step to identify potential targets. This will provide a comprehensive overview of the compound's selectivity profile.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases.
-
Assay Principle: The assay will measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is typically a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentrations will be determined relative to a positive control inhibitor and a DMSO vehicle control. A "hit" is typically defined as a kinase with >50% inhibition at 1 µM.
Expected Outcome: This screen will generate a list of potential primary targets and provide an initial assessment of the compound's selectivity.
Dose-Response and IC50 Determination
For the top kinase "hits" identified in the initial screen, a dose-response analysis will be performed to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO.
-
Kinase Assay: Perform in vitro kinase assays for each of the selected "hit" kinases using the serially diluted compound.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: Hypothetical IC50 Values for Top Kinase Hits
| Kinase Target | IC50 (nM) |
| B-Raf | 75 |
| CDK2 | 250 |
| TrkA | 800 |
Mechanism of Inhibition Studies
To confirm our hypothesis that the compound acts as an ATP-competitive inhibitor, we will perform kinetic studies.
Experimental Protocol: ATP-Competition Assay
-
Assay Setup: For a selected kinase (e.g., B-Raf), perform the kinase assay with a fixed concentration of the compound (at or near its IC50) and varying concentrations of ATP.
-
Data Analysis: Generate Lineweaver-Burk plots (1/velocity vs. 1/[ATP]). An increase in the apparent Km of ATP with no change in Vmax is indicative of competitive inhibition.
Visualization: Experimental Workflow for Initial Target Identification
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate protocol
Topic: Synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key building block for drug discovery and development. The synthetic strategy is built upon a robust two-step sequence involving a regioselective cyclocondensation to form the pyrimidinone core, followed by a direct chlorination. This guide explains the causality behind experimental choices, provides detailed step-by-step instructions, and includes validation data to ensure reproducibility for researchers in chemical synthesis and drug development.
Introduction and Synthetic Strategy
The synthesis of functionalized pyrazolo[1,5-a]pyrimidines is a cornerstone of modern heterocyclic chemistry. The target molecule, this compound, possesses two key reactive sites: the chloro-substituent at the C5 position, which is susceptible to nucleophilic substitution, and the methyl ester at the C3 position, which can be hydrolyzed or converted to an amide. This dual functionality makes it an exceptionally versatile intermediate for building diverse chemical libraries.
Our synthetic approach is designed for efficiency and control, proceeding via a logical two-step sequence as outlined below. The strategy hinges on the classical and highly reliable method of constructing the pyrimidine ring onto a pre-functionalized aminopyrazole precursor.[3][4]
Overall Synthetic Scheme:
Caption: High-level workflow for the synthesis.
Mechanistic Rationale
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
-
Step 1: Cyclocondensation: The synthesis of the pyrazolo[1,5-a]pyrimidin-5-one core is achieved through the condensation of Methyl 5-amino-1H-pyrazole-3-carboxylate with a suitable three-carbon (C3) electrophilic synthon. While various reagents like β-ketoesters or malonates can be used, this protocol employs N-methyluracil.[5] In the presence of a strong base like sodium ethoxide (NaOEt), the uracil ring opens to form a highly reactive Michael acceptor. The exocyclic amino group of the pyrazole acts as the initial nucleophile, attacking the C6 position of the activated uracil. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the carbonyl group, ultimately leading to the formation of the thermodynamically stable fused pyrimidinone ring system after elimination of methyl isocyanate. This method provides excellent regioselectivity for the desired 5-oxo isomer.
-
Step 2: Chlorination: The conversion of the pyrimidinone (a cyclic amide or lactam) to the 5-chloro derivative is a classic transformation accomplished with phosphorus oxychloride (POCl₃).[5][6] The mechanism involves the activation of the carbonyl oxygen by POCl₃, forming a highly electrophilic phosphonate intermediate. This activation facilitates the tautomerization to the aromatic 5-hydroxy-pyrazolo[1,5-a]pyrimidine form. A subsequent attack by a chloride ion displaces the dichlorophosphinoyl group, and rearomatization yields the final 5-chloro product. The use of neat POCl₃ at reflux ensures the reaction goes to completion.
Caption: Simplified chlorination pathway.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials, including phosphorus oxychloride, which is highly corrosive and reacts violently with water. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | M.P. (°C) | Density (g/mL) | Notes |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | 69319-32-6 | 141.12 | 168-172 | - | Starting Material |
| N-Methyluracil | 616-04-6 | 126.11 | 230-234 | - | C3 Synthon |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 0.789 | Solvent, Anhydrous |
| Sodium Metal | 7440-23-5 | 22.99 | 97.8 | 0.97 | To prepare NaOEt |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 1.2 | 1.645 | Chlorinating Agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 1.33 | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | - | For quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | Drying Agent |
Step 1: Synthesis of Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (1)
-
Preparation of Sodium Ethoxide: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (100 mL). Carefully add sodium metal (1.0 g, 43.5 mmol, 1.5 eq) in small portions. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add Methyl 5-amino-1H-pyrazole-3-carboxylate (4.1 g, 29.0 mmol, 1.0 eq) and N-methyluracil (4.0 g, 31.7 mmol, 1.1 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath. Acidify the mixture to pH ~5-6 by the dropwise addition of glacial acetic acid. A precipitate will form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL).
-
Purification: Dry the solid under high vacuum to afford the intermediate 1 as an off-white powder. The product is typically of sufficient purity for the next step.
-
Expected Yield: ~75-85%
-
Characterization: The structure should be confirmed by ¹H NMR and Mass Spectrometry.
-
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the intermediate 1 (3.0 g, 15.5 mmol, 1.0 eq).
-
Chlorination: (Caution: Perform in a fume hood) Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask. The solid will form a suspension.
-
Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 3 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. (Extreme Caution: Exothermic reaction) Slowly and carefully pour the reaction mixture onto crushed ice (~150 g) in a large beaker with vigorous stirring.
-
Neutralization: Once the excess POCl₃ is quenched, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8. A solid precipitate will form.
-
Extraction: Extract the aqueous slurry with dichloromethane (DCM, 3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product as a white to pale yellow solid.
-
Expected Yield: ~60-70%
-
Characterization: The final structure must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The related ethyl ester has a reported CAS number of 1224944-77-7.[7]
-
Summary and Data
| Step | Key Reagents | Solvent | Temp. | Time | Yield | Product Appearance |
| 1 | Methyl 5-amino-1H-pyrazole-3-carboxylate, N-Methyluracil, Na | Ethanol | Reflux | 16 h | ~80% | Off-white powder |
| 2 | Intermediate 1 , POCl₃ | Neat | Reflux | 3 h | ~65% | White/pale yellow solid |
Expected Analytical Data for Final Product:
-
Molecular Formula: C₈H₆ClN₃O₂
-
Molecular Weight: 211.61 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.8 (s, 1H, H7), ~8.4 (s, 1H, H2), ~7.2 (s, 1H, H6), ~4.0 (s, 3H, OCH₃). Note: Exact chemical shifts may vary slightly.
-
MS (ESI+): m/z 212.0 [M+H]⁺, 214.0 [M+H+2]⁺ (characteristic 3:1 ratio for chlorine isotope).
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: Accelerating Discovery with Microwave Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. These fused N-heterocyclic compounds are recognized as privileged structures due to their potent and diverse pharmacological activities.[1] They form the core of numerous small-molecule inhibitors targeting protein kinases, which are critical regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3] Several clinically important drugs and investigational therapies for cancers, including non-small cell lung cancer and melanoma, are based on this versatile scaffold, targeting kinases such as EGFR, B-Raf, and MEK.[2][3]
The urgent need for new and more effective therapeutics necessitates the rapid and efficient synthesis of diverse libraries of these compounds for structure-activity relationship (SAR) studies.[3] Traditional synthetic methods, which often rely on conventional heating (reflux), can be time-consuming, energy-intensive, and may lead to the formation of side products, complicating purification.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[4][5] Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[6] This mechanism is fundamentally different from conventional heating, which relies on slower conductive heat transfer. The principal advantages of MAOS are dramatic reductions in reaction times (from hours to minutes), improved reaction yields, higher product purity, and enhanced energy efficiency, making it an ideal technology for accelerating the drug discovery process.[4][6][7]
This guide provides a detailed overview of the principles, mechanisms, and field-proven protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Reaction Mechanisms and Core Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine core predominantly involves the cyclocondensation reaction between a 5-aminopyrazole (a 1,3-bis-nucleophile) and a 1,3-dielectrophilic species.[8] The general mechanism proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the partner molecule. This is followed by an intramolecular cyclization and a subsequent dehydration (or elimination) step to yield the final aromatic fused bicyclic system.[1][2]
Microwave irradiation dramatically accelerates this cascade by efficiently overcoming the activation energy barriers for both the initial condensation and the final cyclization-dehydration steps.
Caption: General mechanism for Pyrazolo[1,5-a]pyrimidine formation.
Key Synthetic Strategies Amenable to Microwave Synthesis:
-
Condensation with β-Dicarbonyl Compounds: This is the most frequently employed strategy, where 5-aminopyrazoles react with compounds like acetylacetone or ethyl acetoacetate to form the pyrimidine ring.[2] The reaction is typically performed under acidic conditions or neat (solvent-free).
-
Condensation with β-Enaminones: β-Enaminones are highly reactive alternatives to β-dicarbonyls and often provide higher yields and regioselectivity under microwave irradiation, frequently in catalyst- and solvent-free conditions.[9]
-
Three-Component Reactions: MAOS is exceptionally effective for multicomponent reactions, which build molecular complexity in a single step.[2] A common approach involves the one-pot reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile).[2] This strategy allows for the rapid generation of highly substituted pyrazolo[1,5-a]pyrimidine libraries.
Experimental Protocols
The following protocols are designed for use with a dedicated microwave synthesizer capable of controlling temperature and pressure.
Protocol 1: Two-Component Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Principle: This protocol describes the classic condensation of 5-amino-3-methylpyrazole with acetylacetone under solvent-free microwave irradiation. The absence of a solvent ensures maximum energy absorption by the reactants, leading to a rapid and efficient reaction.
Materials and Reagents:
-
5-amino-3-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Microwave synthesizer with 10 mL pressure-rated glass vials and magnetic stir bars
-
Deionized water
Experimental Workflow Diagram:
Caption: Workflow for two-component microwave synthesis.
Detailed Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 5-amino-3-methylpyrazole (1.0 mmol, 97 mg).
-
Add acetylacetone (1.1 mmol, 110 mg, 113 µL).
-
Seal the vial with a cap. Note: No solvent is added for this reaction.
-
Place the vial inside the microwave synthesizer cavity.
-
Irradiate the mixture under the following conditions:
-
Temperature: 150 °C (monitored by an external IR sensor)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (automatic power adjustment to maintain temperature)
-
Stirring: High
-
-
After the irradiation cycle is complete, cool the vial to room temperature (e.g., using a compressed air stream). A solid product should precipitate.
-
Add a small amount (2-3 mL) of an ethanol-water mixture (1:1) to the vial and stir to form a slurry.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Causality and Insights:
-
Solvent-Free: This approach is highly efficient as the microwave energy is absorbed directly by the polar reactants, leading to a rapid temperature increase and preventing energy waste on heating a solvent.[9]
-
Stoichiometry: A slight excess of the β-dicarbonyl compound ensures the complete consumption of the limiting 5-aminopyrazole.
-
Rapid Reaction: Microwave heating reduces the reaction time from several hours (under conventional reflux) to just 10 minutes, showcasing a significant acceleration.[2]
Protocol 2: Three-Component, One-Pot Synthesis of Substituted 7-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Principle: This protocol leverages the power of MAOS to efficiently construct a highly functionalized pyrazolo[1,5-a]pyrimidine in a single step from three readily available components: an aminopyrazole, an aldehyde, and malononitrile. Acetic acid serves as both a solvent and an acid catalyst, promoting the condensation and subsequent cyclization-dehydration cascade.[2]
Materials and Reagents:
-
5-Amino-1H-pyrazole
-
Benzaldehyde (or other aromatic aldehyde)
-
Malononitrile
-
Glacial Acetic Acid
-
Ethanol
-
Microwave synthesizer with 10 mL pressure-rated glass vials and magnetic stir bars
Experimental Workflow Diagram:
Caption: Workflow for three-component microwave synthesis.
Detailed Procedure:
-
To a 10 mL microwave reactor vial with a magnetic stir bar, add 5-amino-1H-pyrazole (1.0 mmol, 83 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and malononitrile (1.0 mmol, 66 mg).
-
Add glacial acetic acid (3 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 1 minute
-
Hold Time: 5 minutes
-
Power: Dynamic
-
Stirring: High
-
-
After irradiation, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and stir. If necessary, neutralize carefully with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the crude product by vacuum filtration.
-
Purify the solid by recrystallization from ethanol to obtain the desired 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.
Causality and Insights:
-
Multicomponent Efficiency: This one-pot protocol avoids the need to isolate intermediates, saving significant time and resources. Microwave irradiation is key to driving this complex reaction sequence to completion in minutes.[2]
-
Role of Acetic Acid: Acetic acid is an excellent solvent for this reaction as it is polar (heats well in a microwave field) and acts as a catalyst for both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition and cyclization steps.[10]
-
Versatility: This method is highly versatile. By simply changing the aldehyde and the aminopyrazole starting materials, a wide variety of substituted derivatives can be synthesized, making it ideal for creating compound libraries for drug screening.[2]
Data Presentation: Performance and Comparison
The advantages of MAOS are best illustrated through quantitative data.
Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Pyrazolo[1,5-a]pyrimidines
| Entry | Reactants | Method | Conditions | Yield (%) | Reference |
| 1 | 5-Aminopyrazole + β-Enaminone | Two-Component | Solvent-free, 180°C, 2 min | 88-97% | [9] |
| 2 | 5-Aminopyrazole + Acetylacetone | Two-Component | Acetic Acid, Reflux (Conventional) | ~70% | [11] |
| 3 | 5-Aminopyrazole + Acetylacetone | Two-Component | Acetic Acid, MW, Time not specified | 92% | [11] |
| 4 | 3-Aminopyrazole + Aldehyde + Malononitrile | Three-Component | Acetic Acid, MW, 120°C, 5-10 min | High | [2] |
| 5 | 5-Aminopyrazole + (Z)-3-hydroxy-2-phenylacrylaldehyde | Two-Component | Ethanol, MW, 10 min | >85% | [12] |
| 6 | 5-Aminopyrazole + Benzylidenemalononitrile | Two-Component | Acetic Acid, MW, Time not specified | 95% | [11] |
Table 2: Microwave vs. Conventional Heating - A Direct Comparison
| Reaction | Method | Time | Yield (%) |
| 5-Aminopyrazole + Ethyl Acetoacetate | Conventional (Reflux) | 4 hours | 70% |
| 5-Aminopyrazole + Ethyl Acetoacetate | Microwave | 10 min | 92% |
| 4-Arylazo-5-aminopyrazole + Benzylidenemalononitrile | Conventional (Reflux) | 4 hours | 75% |
| 4-Arylazo-5-aminopyrazole + Benzylidenemalononitrile | Microwave | 15 min | 95% |
| Data synthesized from information in reference[11]. |
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines. The technology provides a powerful tool for chemists to rapidly and efficiently synthesize these medicinally important heterocycles. The key benefits—dramatically reduced reaction times, increased yields, and applicability to multicomponent strategies—directly translate to an accelerated pace of research and development in medicinal chemistry.[7][13]
Future work in this area will likely focus on expanding the scope of microwave-assisted multicomponent reactions, developing protocols that use water as a green solvent, and integrating this technology into automated, high-throughput synthesis platforms to further accelerate the discovery of new drug candidates based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Characterizing Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a Potent Protein Kinase Inhibitor
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase-Targeted Therapies
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors.[1] These heterocyclic compounds are bioisosteres of adenine, enabling them to effectively compete with ATP for binding within the kinase active site.[1] Dysregulation of protein kinase signaling is a fundamental driver of many human diseases, most notably cancer, making these enzymes highly attractive targets for therapeutic intervention.[2][3] The unique structural features of pyrazolo[1,5-a]pyrimidines allow for diverse chemical modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[4] This has led to the development of inhibitors targeting a range of kinases, including B-Raf, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks).[1][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a protein kinase inhibitor. We will delve into the rationale behind experimental design and provide detailed, field-proven protocols for its evaluation, from initial biochemical assays to cell-based validation of its mechanism of action. Our focus will be on its potential as a B-Raf inhibitor, a key kinase in the MAPK/ERK signaling pathway frequently mutated in cancers like melanoma.[8]
Compound Profile: this compound
| Compound Attribute | Specification |
| IUPAC Name | This compound |
| CAS Number | 1224944-51-7 |
| Molecular Formula | C₈H₆ClN₃O₂ |
| Molecular Weight | 211.61 g/mol |
| Structure | ![]() |
| Hypothesized Target | B-Raf Kinase |
| Proposed Mechanism | ATP-Competitive Inhibition |
Foundational Principles: A Step-Wise Approach to Inhibitor Characterization
A rigorous and systematic approach is paramount to validating a novel compound as a protein kinase inhibitor. Our experimental workflow is designed to be a self-validating system, progressing from broad, high-throughput biochemical screening to more complex, physiologically relevant cellular assays.
Figure 1: A logical workflow for the characterization of a novel protein kinase inhibitor, beginning with biochemical assays to establish potency and progressing to cellular assays to validate target engagement and functional effects.
Part 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of the target kinase, B-Raf (specifically the common V600E mutant), in a purified, cell-free system. This provides a clean measure of the compound's potency (IC₅₀). Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry-standard for their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[5][9]
Protocol 1: In Vitro B-Raf V600E Kinase Assay (ADP-Glo™)
This protocol outlines the determination of the IC₅₀ value of this compound against recombinant human B-Raf V600E. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10][11]
Materials:
-
Recombinant Human B-Raf V600E (BPS Bioscience, Cat. No. 40533 or similar)
-
MEK1 (inactive substrate)
-
ATP (Promega, Cat. No. V9101 or similar)
-
This compound
-
Kinase Buffer 1 (5X) (BPS Bioscience, Cat. No. 79334 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
White, opaque 384-well assay plates (Corning, Cat. No. 3572 or similar)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM to 0.1 µM).
-
Further dilute these stocks into 1X Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup (per well in a 384-well plate):
-
Prepare a master mix containing 1X Kinase Buffer, ATP (at a concentration near the Kₘ for B-Raf, typically 10-50 µM), and the MEK1 substrate.[10]
-
To each well, add 5 µL of the compound dilution or DMSO vehicle control.
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 5 µL of diluted B-Raf V600E enzyme (e.g., 2.5 ng/µL).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[12]
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12][13]
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a potent, known B-Raf inhibitor (e.g., Vemurafenib) as 0% activity.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data:
| Inhibitor Concentration (nM) | % Inhibition (Hypothetical) |
| 1000 | 95.2 |
| 333 | 92.1 |
| 111 | 85.4 |
| 37 | 70.3 |
| 12.3 | 48.9 |
| 4.1 | 25.6 |
| 1.37 | 10.1 |
| 0.46 | 3.5 |
| Calculated IC₅₀ | ~13 nM |
Part 2: Cellular Mechanism of Action
While in vitro assays confirm direct enzyme inhibition, they do not account for cellular factors such as membrane permeability, off-target effects, or engagement with the target in its native environment.[14] Therefore, the next critical step is to validate that this compound inhibits B-Raf within intact cells. A key pharmacodynamic marker for B-Raf activity is the phosphorylation of its downstream substrate, MEK, which in turn phosphorylates ERK.[14] A reduction in phosphorylated ERK (p-ERK) levels serves as a reliable indicator of target engagement.[14]
The B-Raf-MEK-ERK Signaling Cascade
Figure 2: The MAPK signaling pathway, highlighting the role of B-Raf and the point of inhibition by this compound, leading to a decrease in downstream ERK phosphorylation.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol details the use of Western blotting to qualitatively and semi-quantitatively measure the levels of phosphorylated ERK (p-ERK at Thr202/Tyr204) and total ERK in a human melanoma cell line harboring the B-Raf V600E mutation (e.g., A375 or WM115).[8][15] A dose-dependent decrease in the p-ERK/total ERK ratio upon treatment with the inhibitor confirms its on-target cellular activity.
Materials:
-
A375 human melanoma cell line (ATCC® CRL-1619™)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
RIPA Lysis and Extraction Buffer (Thermo Fisher, Cat. No. 89900 or similar) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher, Cat. No. 23225 or similar)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204) (Cell Signaling Technology, Cat. No. 4370 or similar)[16]
-
Rabbit anti-ERK1/2 (Cell Signaling Technology, Cat. No. 4695 or similar)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[18]
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK. Incubate the stripped membrane with anti-ERK1/2 antibody and repeat the detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Observe the dose-dependent decrease in the p-ERK/total ERK ratio.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a B-Raf kinase inhibitor. Positive results from these assays—namely, potent inhibition of B-Raf V600E in a biochemical assay and a corresponding dose-dependent reduction in ERK phosphorylation in a relevant cancer cell line—provide strong evidence for its on-target activity.
Subsequent studies should focus on broader kinase profiling to assess selectivity, evaluation in cell proliferation and apoptosis assays to determine its anti-cancer efficacy, and in vivo studies in xenograft models to establish its therapeutic potential. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that this compound could be a valuable lead compound for the development of next-generation targeted cancer therapies.
References
- 1. HTRF ADV.ERK P-T202/Y204 KIT-WEICHILAB [weichilab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com.br [promega.com.br]
- 6. Protein kinase inhibitors: contributions from structure to clinical compounds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Functional Proteomics Identifies Targets of Phosphorylation by B-Raf Signaling in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Development of Potent Trk Inhibitors Based on the Pyrazolo[1,5-a]pyrimidine Scaffold: A Technical Guide for Researchers
Introduction: The Critical Role of Trk Kinases and the Rise of Pyrazolo[1,5-a]pyrimidine Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a pivotal role in the development and function of the nervous system.[1][2] However, the aberrant activation of these kinases, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as a key oncogenic driver in a wide array of adult and pediatric solid tumors.[2][3] This has established the Trk signaling pathway as a prime target for therapeutic intervention in oncology.
The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry for the development of potent and selective Trk inhibitors.[4][5] This is underscored by the clinical success of several drugs built upon this framework, including the first-generation inhibitor Larotrectinib and the second-generation inhibitor Repotrectinib, which was designed to overcome acquired resistance mutations.[2][6][7] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, structure-activity relationship (SAR), and biological evaluation of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors. It is designed to be a practical resource, offering field-proven insights and detailed, step-by-step protocols to facilitate the discovery and development of novel Trk-targeted therapeutics.
The Trk Signaling Pathway: A Key Target in Oncology
The Trk signaling cascade is initiated by the binding of neurotrophins to the extracellular domain of the Trk receptors, which induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1] This phosphorylation event triggers the activation of several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for promoting cell survival, proliferation, and differentiation.[1][3] In cancers driven by NTRK gene fusions, the resulting chimeric Trk proteins are constitutively active, leading to uncontrolled cell growth and tumor progression.[3] The development of small molecule inhibitors that target the ATP-binding site of the Trk kinase domain is a clinically validated strategy to effectively block this aberrant signaling.[3]
Caption: Overview of the Trk signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine-based inhibitors.
Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
The construction of the pyrazolo[1,5-a]pyrimidine core is a critical step in the synthesis of this class of Trk inhibitors. The most common and versatile approach involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[4][5]
General Workflow for the Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The general synthetic workflow is a robust and adaptable method for generating a variety of substituted pyrazolo[1,5-a]pyrimidines.
Caption: A generalized schematic of the synthetic approach to the pyrazolo[1,5-a]pyrimidine core.
Protocol 1: Two-Step Synthesis of a 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine
This protocol provides a reliable method for the synthesis of a 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine, a common intermediate in the development of Trk inhibitors.
Step 1: Synthesis of the β-enaminone intermediate
-
In a microwave-safe vessel, combine a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[4]
-
Irradiate the solvent-free mixture with microwaves at 160 °C for 15 minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting β-enaminone is often used in the next step without further purification. Typical yields for this step are in the range of 83–97%.[4]
Step 2: Cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core
-
To the crude β-enaminone from Step 1, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol) and a suitable solvent such as ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This efficient one-pot method allows for the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core, a key handle for further diversification.[8]
-
In a reaction vessel, combine the aminopyrazole (1.0 mmol), an enaminone or chalcone (1.1 mmol), and a sodium halide (e.g., NaCl, NaBr) (1.5 mmol) in a suitable solvent such as acetonitrile.
-
Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈) (2.0 mmol).[8]
-
Heat the reaction mixture at an appropriate temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-halo-pyrazolo[1,5-a]pyrimidine.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold have yielded crucial insights into the determinants of Trk inhibitory activity and selectivity.
-
Substitution at the 5-position: The introduction of a substituted pyrrolidine moiety at this position, as seen in Larotrectinib, has proven to be highly effective for potent Trk inhibition.[2]
-
Modifications at the 3-position: This position is amenable to a wide range of substituents that can modulate the compound's potency and pharmacokinetic properties. For instance, the incorporation of pyrazole-3-carbonitrile or a triazole at this position has been explored to optimize activity.[2]
-
Macrocyclization: The development of macrocyclic derivatives has been shown to enhance binding affinity and selectivity due to their conformational rigidity.[2] This strategy has been employed to develop second-generation inhibitors that are active against resistance mutations.
Biological Evaluation of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
A hierarchical approach is typically employed for the biological evaluation of novel Trk inhibitors, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess their activity in a more physiological context.[9]
Protocol 3: In Vitro Trk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to quantify the inhibitory activity of a compound against a purified Trk kinase.[10]
Materials:
-
Purified recombinant TrkA, TrkB, or TrkC kinase
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[10]
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Buffer. A typical starting concentration range would be from 10 µM down to the low nanomolar or picomolar range.
-
In a 384-well plate, add 1 µl of the diluted test compound or a vehicle control (DMSO at the same final concentration).[10]
-
Add 2 µl of the Trk enzyme solution (the optimal concentration should be predetermined by an enzyme titration).[10]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[10] The final ATP concentration should be at or near the Km for the specific Trk kinase.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Convert the generated ADP to ATP by adding 10 µl of Kinase Detection Reagent.[10]
-
Incubate at room temperature for 30 minutes.[10]
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP generated and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cell-Based Trk Inhibition Assay (Cell Viability)
This protocol utilizes a cancer cell line harboring an NTRK gene fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) to assess the antiproliferative effects of the test compounds.[11][12]
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates
-
Test compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Prepare serial dilutions of the test compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.[11] Include a vehicle control (DMSO).
-
Add the diluted compounds to the respective wells and incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 5: Western Blotting for Trk Phosphorylation
This protocol provides a method to directly assess the inhibitor's ability to block Trk autophosphorylation in a cellular context.[3][9]
Materials:
-
NTRK fusion-positive cancer cell line
-
6-well plates
-
Test compound
-
Ice-cold PBS
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pTrk, anti-total Trk)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).[3] Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[9]
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against phosphorylated Trk (pTrk) and total Trk overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
Quantify the band intensities and normalize the pTrk signal to the total Trk signal to determine the extent of inhibition.
Data Summary of Key Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
The following table summarizes the inhibitory activities of several notable pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Key Features |
| Larotrectinib | 1.2 | 2.1 | 2.1 | First-generation, highly selective pan-Trk inhibitor.[6] |
| Repotrectinib | 0.83 | 0.05 | 0.1 | Second-generation inhibitor, active against resistance mutations.[13] |
| Compound 28 | 0.17 | 0.07 | 0.07 | A macrocyclic derivative with high potency.[2] |
| Compound 22 | 3 | 14 | 1 | A 5-azabicyclohexane-substituted derivative.[6] |
| Compound 36 | 1.4 | 2.4 | 1.9 | A novel derivative with potency comparable to Larotrectinib.[6] |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective Trk inhibitors, leading to significant advancements in the treatment of NTRK fusion-positive cancers. The evolution from first to second-generation inhibitors highlights the power of medicinal chemistry to address the challenge of acquired drug resistance.[2]
Future research in this area will likely focus on the development of next-generation inhibitors with improved activity against a broader range of resistance mutations, as well as compounds with enhanced pharmacokinetic properties to improve their clinical utility. The detailed protocols and insights provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: The Strategic Use of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate in the Synthesis of Novel Antitumor Agents
Abstract
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that forms the foundation of numerous potent and selective kinase inhibitors used in targeted cancer therapy.[1][2][3][4] Its rigid, planar structure and capacity for diverse substitutions allow for precise tuning of interactions within the ATP-binding sites of various protein kinases, which are key regulators of cellular signaling often dysregulated in cancer.[1][2][5] This guide provides an in-depth exploration of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a versatile and strategically vital starting material for the synthesis of these next-generation antitumor agents. We will detail its chemical properties, core synthetic transformations, and provide field-proven, step-by-step protocols for its derivatization using modern catalytic methods. The focus is on explaining the causality behind experimental choices to empower researchers in drug discovery and development.
The Central Building Block: Properties & Reactivity
This compound is a highly functionalized heterocycle designed for efficient and modular synthesis. Its structure contains multiple reaction handles that can be addressed with high selectivity.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1224944-51-7[6] |
| Molecular Formula | C₈H₆ClN₃O₂[6] |
| Molecular Weight | 211.61 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, Dioxane, DMF, DMSO |
Reactivity Analysis: The synthetic utility of this molecule stems from the differential reactivity of its functional groups:
-
C5-Chloride: This is the most reactive site for derivatization. The chlorine atom is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This activation is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged Meisenheimer intermediate in SNAr pathways.
-
C3-Methyl Ester: This group is a stable handle that can be carried through multiple synthetic steps. It can be subsequently hydrolyzed to a carboxylic acid for amide couplings or reduced to a primary alcohol, providing a secondary point for diversification.[7]
-
Pyrazolo[1,5-a]pyrimidine Core: The aromatic core is generally stable but can be modified under specific C-H activation conditions, although this is less common than functionalizing the C5 position.
Core Synthetic Strategies & Protocols
The true power of this compound lies in its suitability for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for building molecular complexity.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Expert Insight: The Suzuki-Miyaura coupling is the preeminent method for introducing aryl and heteroaryl moieties at the C5 position.[3][8][9] These appended aromatic systems are critical for establishing π-π stacking, hydrophobic, and van der Waals interactions with amino acid residues in the kinase active site.[1] This strategy allows for rapid exploration of the structure-activity relationship (SAR) by varying the boronic acid coupling partner, which is essential for optimizing inhibitor potency and selectivity.[2]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the corresponding aryl or heteroaryl boronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-substituted product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Typical Reagents/Conditions |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, XPhos Pd G2[9] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃[10] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF |
| Temperature | 80 - 120 °C (conventional heating) or up to 150 °C (microwave)[11] |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
Expert Insight: The introduction of an amino group at C5 via the Buchwald-Hartwig amination is a powerful tactic for emulating the hydrogen-bonding interactions of the adenine hinge-binding motif of ATP.[12] This reaction allows for the installation of a wide variety of primary and secondary amines, including complex heterocyclic fragments.[13] The resulting N-H group can act as a crucial hydrogen bond donor, significantly enhancing binding affinity and selectivity for the target kinase.[12] Careful selection of the palladium catalyst and ligand is critical for achieving high yields, especially with less nucleophilic or sterically hindered amines.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.5 eq) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 2-24 hours. Monitor reaction progress by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with dichloromethane (DCM) and water. Separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography (silica gel) to afford the desired 5-amino product.
-
Characterization: Confirm the structure using appropriate analytical techniques (NMR, MS).
Case Study: Multi-Step Synthesis of a PI3Kδ Inhibitor Scaffold
This section illustrates how the previously described protocols can be combined to synthesize a core scaffold reminiscent of known PI3Kδ inhibitors.[7][12] The strategy involves a selective nucleophilic aromatic substitution at C7, followed by a Suzuki coupling at C5. Note: For this example, we start with a related dichlorinated precursor to demonstrate selectivity, a common challenge in drug synthesis.
Caption: Multi-step synthesis of a potential PI3Kδ inhibitor scaffold.
Expert Rationale: The synthesis begins with 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The C7 position is generally more reactive towards nucleophilic aromatic substitution than the C5 position.[12] This allows for the selective introduction of a morpholine moiety, which is known to form a crucial hydrogen bond with Val-828 in the hinge region of PI3Kδ.[12] Following this, the remaining chloro group at C5 is an ideal handle for a Suzuki coupling. Introducing an indole at this position can form an additional hydrogen bond with Asp-787 in the affinity pocket, enhancing both potency and selectivity.[12]
Biological Context: Mechanism of Action
The antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives predominantly stems from their ability to inhibit protein kinases.[1][5]
Mechanism: Most small-molecule kinase inhibitors derived from this scaffold function as ATP-competitive inhibitors .[1][2] They are designed to fit into the ATP-binding pocket of a specific kinase. By occupying this site, they prevent the binding of endogenous ATP, thereby blocking the phosphotransferase reaction that is essential for downstream signal transduction. This inhibition halts the aberrant signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Caption: ATP-competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine agent.
Common Kinase Targets:
-
EGFR, B-Raf, MEK: Key components of the MAPK/ERK pathway, crucial in many cancers like melanoma and non-small cell lung cancer.[2]
-
CDKs (e.g., CDK2): Regulators of the cell cycle; their inhibition can lead to cell cycle arrest.
-
PI3Kδ: A lipid kinase involved in B-cell signaling, a target for hematological malignancies.[12]
-
Trk Kinases: Tropomyosin receptor kinases, targets for cancers with NTRK gene fusions.[5]
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a strategic platform for the efficient and modular construction of sophisticated antitumor agents. Its well-defined reactivity allows for the precise and predictable application of powerful synthetic methods like Suzuki and Buchwald-Hartwig couplings. This enables the rapid generation of diverse chemical libraries, accelerating the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will continue to leverage this scaffold to target novel kinases, overcome mechanisms of drug resistance, and design compounds with enhanced bioavailability and reduced off-target effects.[2]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:1224944-51-7 | 上海驭远医药科技有限公司 [yuyuanpharm.com]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Molecular Docking Studies of Pyrazolo[1,5-a]pyrimidine Compounds
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1][2][3][4] This versatile framework is a bioisostere of adenine, enabling it to effectively compete for the ATP-binding sites of various enzymes, particularly protein kinases.[1][5] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of critical cellular signaling pathways implicated in a range of diseases, most notably cancer and microbial infections.[6][7][8][9]
Numerous studies have demonstrated the efficacy of this scaffold in targeting key protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinases (PI3Ks).[1][2][3][10] For instance, compounds based on this structure have shown potent inhibitory activity against CDK2 and TRKA, highlighting their potential as dual inhibitors for cancer therapy.[1] Furthermore, the pyrazolo[1,5-a]pyrimidine core is present in clinically evaluated drugs like Dinaciclib, a potent CDK inhibitor.[7] Beyond oncology, these compounds have also exhibited promising antimicrobial activities by targeting essential bacterial enzymes like DNA gyrase and MurA.[8][9]
Given the vast chemical space and diverse biological targets for pyrazolo[1,5-a]pyrimidine derivatives, in silico molecular docking has emerged as an indispensable tool for accelerating the drug discovery process. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into binding affinity, key molecular interactions, and the structural basis of inhibition.[11] This guide provides a comprehensive, step-by-step protocol for conducting robust and reliable molecular docking studies on pyrazolo[1,5-a]pyrimidine compounds, tailored for researchers, scientists, and drug development professionals.
Core Principles: Ensuring Scientific Integrity in Molecular Docking
A successful molecular docking study is not merely about generating a low binding energy score; it is a computational experiment that must be designed with scientific rigor. The trustworthiness of the results hinges on a carefully validated protocol.
The Imperative of Protocol Validation
Before screening a library of novel compounds, it is paramount to validate the chosen docking protocol. This is typically achieved by redocking a known co-crystallized ligand into its corresponding protein structure.[12][13] A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[13][14][15] This step confirms that the docking algorithm and scoring function can accurately reproduce a known binding mode, thereby lending confidence to the predictions for novel compounds.
Workflow for Molecular Docking of Pyrazolo[1,5-a]pyrimidines
The overall workflow for a molecular docking study is a multi-step process that requires careful attention to detail at each stage.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: Molecular Docking of Pyrazolo[1,5-a]pyrimidines using AutoDock Vina
This protocol outlines a standard procedure using AutoDock Vina, a widely used and validated open-source docking program.[16][17][18] The example target will be Cyclin-Dependent Kinase 2 (CDK2), a common target for this class of compounds.[1][19]
Part 1: Preparation of the Receptor (CDK2)
Rationale: The crystal structure of the protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-factors, and lacks hydrogen atoms, all of which need to be addressed to ensure an accurate representation of the biological environment of the binding site.
Step-by-Step Methodology:
-
Obtain the Protein Structure: Download the crystal structure of CDK2 in complex with a known inhibitor from the RCSB Protein Data Bank (e.g., PDB ID: 2WIH, complexed with a pyrazolo[1,5-a]pyrimidine-based inhibitor).[1]
-
Prepare the Protein using AutoDockTools (ADT):
-
Open ADT and load the downloaded PDB file (2WIH.pdb).
-
Remove water molecules: Edit -> Hydrogens -> Remove Water. Water molecules are typically removed as their positions are not always well-defined and can interfere with the docking process unless a specific bridging role is known and intended to be studied.
-
Add hydrogen atoms: Edit -> Hydrogens -> Add -> Polar Only. This is crucial for correct ionization and hydrogen bonding interactions.
-
Add Kollman charges: Edit -> Charges -> Add Kollman Charges. These charges are essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT format: File -> Save -> Write PDBQT. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina. Name the file receptor.pdbqt.
-
Part 2: Preparation of the Ligand (Pyrazolo[1,5-a]pyrimidine Compound)
Rationale: The ligand structure must be in a 3D format with correct atom types and rotatable bonds defined. This allows the docking program to explore different conformations of the ligand within the binding site.
Step-by-Step Methodology:
-
Generate a 3D Structure: Draw your pyrazolo[1,5-a]pyrimidine compound in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a 3D format like SDF or MOL2.
-
Prepare the Ligand using ADT:
-
Load the ligand file into ADT.
-
ADT will automatically detect the root of the molecule and define rotatable bonds. You can manually adjust these if necessary (Ligand -> Torsion Tree -> Choose Torsions).
-
Save the prepared ligand in the PDBQT format: Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt.
-
Part 3: Grid Box Generation
Rationale: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations.
Step-by-Step Methodology:
-
Load the Receptor and Ligand: In ADT, load both receptor.pdbqt and ligand.pdbqt.
-
Define the Grid Box:
-
Go to Grid -> Grid Box.
-
A box will appear in the 3D viewer. Center this box on the active site, which can be identified by the position of the co-crystallized ligand in the original PDB file.
-
Adjust the dimensions of the box to encompass the entire active site with a buffer of at least 4-5 Å in each dimension around the ligand.
-
Note down the center coordinates (center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z).
-
Part 4: The Docking Simulation
Rationale: This is the core computational step where AutoDock Vina will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for the most favorable poses.
Step-by-Step Methodology:
-
Create a Configuration File: Create a text file named conf.txt and add the following information, replacing the values with those you noted from the grid box generation:[16][18]
-
Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:[16][18]
Part 5: Protocol Validation (Redocking)
Rationale: To ensure the reliability of your docking protocol, perform a redocking experiment with the co-crystallized ligand from the PDB structure.
Step-by-Step Methodology:
-
Extract the Co-crystallized Ligand: From the original PDB file (e.g., 2WIH.pdb), save the coordinates of the ligand in a separate PDB file.
-
Prepare and Dock the Co-crystallized Ligand: Follow the ligand preparation and docking steps (Parts 2 and 4) for this extracted ligand.
-
Calculate RMSD: After docking, use a visualization software (e.g., PyMOL, Chimera) to superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the RMSD between the two poses. An RMSD value below 2.0 Å is considered a successful validation.[13][14][15]
Analysis and Interpretation of Docking Results
Binding Affinity and Pose Selection
AutoDock Vina will generate a log file (output_log.txt) containing the binding affinities (in kcal/mol) for the top-ranked poses. The more negative the value, the stronger the predicted binding affinity. The output PDBQT file (output_poses.pdbqt) will contain the coordinates of these poses.
| Parameter | Description | Typical Values for Pyrazolo[1,5-a]pyrimidines |
| Binding Affinity | The estimated free energy of binding. | -7.0 to -12.0 kcal/mol for potent inhibitors. |
| RMSD (Validation) | Root-mean-square deviation from the crystallographic pose. | < 2.0 Å for a validated protocol. |
Visualization of Molecular Interactions
Use molecular visualization software to analyze the interactions between your pyrazolo[1,5-a]pyrimidine compound and the protein's active site. Pay close attention to:
-
Hydrogen Bonds: These are critical for specificity and affinity. The pyrazolo[1,5-a]pyrimidine scaffold has several hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: Interactions with non-polar residues in the active site.
-
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.
Caption: Key molecular interactions to analyze in docking studies.
By following this detailed protocol and adhering to the principles of scientific integrity, researchers can leverage molecular docking to effectively guide the design and optimization of novel pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, biological assessment, and docking study of new pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity. (2025) | Yasmin AE Shafei [scispace.com]
- 7. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dasher.wustl.edu [dasher.wustl.edu]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to optimize this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you navigate the common challenges encountered in this multi-step process.
Overview of the Synthetic Strategy
The synthesis of this compound is typically not a single-step reaction but a sequence that builds the core heterocyclic scaffold first, followed by a targeted chlorination. The most common and robust approach involves two primary stages:
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Cyclocondensation: Construction of the pyrazolo[1,5-a]pyrimidine ring system by reacting Methyl 5-amino-1H-pyrazole-3-carboxylate with a suitable 1,3-bielectrophilic partner, such as diethyl malonate. This reaction forms a dihydroxy intermediate.
-
Chlorination: Conversion of the hydroxyl groups on the pyrimidine ring to chloro groups using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This often yields a 5,7-dichloro intermediate.
-
Selective Functionalization (if necessary): Due to the higher reactivity of the chlorine atom at the C7 position, selective substitution or dechlorination may be required to obtain the desired C5-monochloro product.[1]
This guide will address potential pitfalls and optimization strategies for each of these critical stages.
General Synthetic Workflow
References
Technical Support Center: Purification of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Welcome to the technical support guide for the purification of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-51-7). This resource is designed for researchers, medicinal chemists, and drug development professionals who handle this important heterocyclic building block. Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, serving as the core for inhibitors of key biological targets like B-Raf kinase.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data.
This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the framework to troubleshoot and optimize purifications effectively.
Part 1: Pre-Purification Analysis: The First Critical Step
Before any purification attempt, a thorough analysis of the crude reaction mixture is essential. Rushing into purification without understanding the composition of your crude material is a common cause of low yields and wasted time.
FAQ: What are the essential checks to perform on my crude product before purification?
Answer: A multi-point assessment is crucial for designing an effective purification strategy.
-
Thin-Layer Chromatography (TLC) Analysis: This is your primary diagnostic tool. Run the crude material in several solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). This helps you:
-
Visualize the number of components in your mixture.
-
Identify the polarity of your target compound relative to impurities.
-
Select a suitable solvent system for column chromatography.
-
-
Crude ¹H NMR Spectroscopy: A quick NMR of the crude product can be invaluable. It can reveal:
-
The presence of starting materials or key intermediates.
-
The ratio of product to major impurities.
-
Solvents remaining from the reaction or workup (e.g., DMF, Dioxane) that might interfere with purification.
-
-
Solubility Testing: Test the solubility of a small amount of your crude material in various common lab solvents (e.g., Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Acetone, Toluene, Water). This knowledge is fundamental for choosing a suitable recrystallization solvent or the correct method for loading your sample onto a silica column.
Part 2: Primary Purification Methodologies
Based on your pre-purification analysis, you can select the most appropriate technique. For this compound, the two most common and effective methods are silica gel column chromatography and recrystallization.
Method A: Silica Gel Column Chromatography
This is the most versatile method for separating the target compound from impurities with different polarities. The principle relies on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase (eluent).
FAQ: How do I select the optimal solvent system (eluent) for my column?
Answer: The ideal eluent is chosen based on TLC analysis. You are looking for a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound.
-
If Rf is too high (>0.5): Your compound will elute too quickly, resulting in poor separation from non-polar impurities. To decrease the Rf, reduce the proportion of the polar solvent in your eluent (e.g., decrease the amount of Ethyl Acetate in a Hexane/Ethyl Acetate system).
-
If Rf is too low (<0.1): Your compound will bind too strongly to the silica, leading to long elution times and broad bands. To increase the Rf, increase the proportion of the polar solvent.
-
If spots are streaking: This often indicates that the compound is acidic or basic, or has poor solubility in the eluent. For heteroaromatic compounds like this, adding a small amount of a modifier can help. For potentially basic compounds, adding ~0.5-1% triethylamine (Et₃N) can sharpen the bands. For acidic impurities, a similar amount of acetic acid might be beneficial, though less common for this scaffold.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC to achieve a target Rf of 0.25-0.35. |
| Column overloaded with crude material.[3] | Use a larger column or reduce the amount of sample loaded. A general rule is 1g of crude material per 20-50g of silica gel. | |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound may have precipitated at the top of the column. | Ensure the compound is fully soluble in the initial eluent. If necessary, change to a stronger solvent system. | |
| Cracked/Channeling Silica Bed | Improper packing of the column. | Ensure the silica slurry is homogenous and allowed to settle evenly. Avoid letting the column run dry.[4] |
| Heat generated during elution (common with polar solvents like methanol). | Pack the column using the eluent to pre-equilibrate the temperature. Run the column at a steady, not-too-fast flow rate. | |
| Streaking/Tailing Bands | Compound is interacting too strongly with acidic silica sites. | Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent to neutralize the silica surface.[3] |
| Sample was loaded in a solvent that was too strong/polar. | Load the sample using a minimal amount of the eluent or a less polar solvent. Dry-loading is often the best approach. |
-
Prepare the Column: Select an appropriately sized column and fill it with a slurry of silica gel in the less polar solvent of your chosen eluent system.
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3x the weight of your crude product) and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of eluent and carefully pipette it onto the top of the column, taking care not to disturb the silica bed.
-
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Method B: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, often yielding very high-purity material. The principle is based on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
FAQ: My compound either dissolves completely or not at all. How do I find a good recrystallization solvent?
Answer: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Single Solvent System: If you can't find a single ideal solvent, you may need a two-solvent system. This typically involves a "soluble" solvent in which the compound is very soluble, and a "non-soluble" anti-solvent in which it is poorly soluble. For pyrazolopyrimidine derivatives, common recrystallization solvents include ethanol, dioxane, or mixtures like Dichloromethane/Hexane or Ethyl Acetate/Hexane.[5][6][7]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Cooling is happening too quickly. | Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Avoid disturbing the flask. | |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| Impurities are preventing crystal lattice formation. | Try adding a slightly larger amount of solvent. If it still oils out, purification by column chromatography may be necessary first. | |
| Poor Recovery | Too much solvent was used, leaving product in the mother liquor. | Concentrate the mother liquor and cool it again to try and recover a second crop of crystals (note: this crop may be less pure). |
| Crystals were filtered before crystallization was complete. | Ensure the solution has been cooled for a sufficient amount of time (1 hour to overnight). |
-
Dissolution: Place the crude solid in a flask and add the "soluble" solvent dropwise while heating until the solid just dissolves. Use the absolute minimum amount of solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "non-soluble" anti-solvent dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Part 3: Visualization of Workflows
To better assist in your decision-making process, the following diagrams illustrate the logical workflows for purification and troubleshooting.
Caption: Decision workflow for selecting the primary purification method.
Caption: Troubleshooting flowchart for common column chromatography issues.
Part 4: Purity Assessment and Final Confirmation
After purification, you must confirm the purity and identity of your product.
FAQ: What analytical methods should I use to confirm the purity of my final compound?
Answer: A combination of methods provides the most reliable confirmation.
-
¹H NMR Spectroscopy: This is the gold standard for confirming the structure. The spectrum should be clean, with sharp peaks corresponding to the protons of this compound and minimal to no peaks from impurities or residual solvents.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is superior. A pure sample should show a single major peak. This is particularly useful for detecting non-proton-containing impurities that are invisible to NMR. Studies have shown HPLC to be effective for separating pyrimidine derivatives.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of high purity.
By following this structured approach of analysis, methodical execution, and rigorous confirmation, you can reliably and efficiently purify this compound for your research and development needs.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as potent kinase inhibitors in cancer therapy.[1][2][3] However, their synthesis can present several challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you navigate these challenges effectively. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental problems.
Issue 1: Low or No Product Yield in Cyclocondensation Reactions
Question: I am attempting the classic cyclocondensation between a 5-aminopyrazole and a β-dicarbonyl compound (or its equivalent) but am observing very low to no yield of my desired pyrazolo[1,5-a]pyrimidine. What are the likely causes and how can I troubleshoot this?
Answer: This is a very common yet frustrating issue. The cyclocondensation reaction is the cornerstone of pyrazolo[1,5-a]pyrimidine synthesis, but its success is highly sensitive to several factors.[4][5][6] Let's break down the potential causes and solutions systematically.
Causality Analysis & Solutions:
-
Reactivity of Starting Materials:
-
Aminopyrazole Nucleophilicity: The nucleophilicity of the exocyclic amino group and the endocyclic nitrogen of the 5-aminopyrazole is critical. Electron-withdrawing groups on the pyrazole ring can significantly decrease nucleophilicity, slowing down or inhibiting the initial attack on the electrophile.
-
Solution: If your aminopyrazole is substituted with strong electron-withdrawing groups, you may need to employ more forcing reaction conditions (higher temperature, stronger catalyst).
-
-
Electrophile Reactivity: Symmetrical 1,3-diketones are generally reliable.[7] However, β-ketoesters or β-enaminones can have varied reactivity. β-enaminones, for instance, are excellent electrophiles for this reaction.[5]
-
Solution: Ensure the purity of your 1,3-biselectrophilic partner. If using a less reactive species like a β-ketoester, consider converting it to a more reactive intermediate, such as a β-enaminone or a β-halo-α,β-unsaturated ketone.[6]
-
-
-
Reaction Conditions:
-
Catalyst Choice (Acid vs. Base): This reaction can be catalyzed by either acid or base.[8] The choice is not arbitrary and depends on the substrates.
-
Acid Catalysis (e.g., Acetic Acid, H₂SO₄): Acetic acid is a common choice as it serves as both a solvent and a catalyst.[7][8] It protonates the carbonyl oxygen of the electrophile, making the carbon more electrophilic and susceptible to nucleophilic attack by the aminopyrazole. This is often effective for standard 1,3-diketones.
-
Base Catalysis (e.g., Piperidine, Triethylamine): A base can deprotonate the N-1 of the aminopyrazole, increasing its nucleophilicity for the initial Michael addition, especially with α,β-unsaturated systems.[7]
-
Troubleshooting: If acidic conditions are failing, a switch to a basic catalyst (or vice-versa) is a logical step. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated nitriles often benefits from a catalytic amount of piperidine or triethylamine.[7]
-
-
Solvent and Temperature:
-
Thermal Conditions: Many of these condensations require elevated temperatures (reflux) to overcome the activation energy for both the initial addition and the subsequent cyclization/dehydration steps.[8]
-
Solvent Polarity: Solvents like acetic acid, ethanol, or DMF are commonly used. If solubility is an issue or if the reaction is sluggish, moving to a higher-boiling solvent (e.g., n-propanol, DMF) can allow for higher reaction temperatures.
-
Microwave Irradiation: This is a powerful technique to dramatically accelerate the reaction. Microwave heating can lead to rapid, uniform heating, often resulting in shorter reaction times, cleaner reactions, and higher yields.[1][8] It has been particularly effective for producing highly substituted derivatives.
-
-
Workflow for Troubleshooting Low Yield:
Below is a decision-making workflow to systematically address low yield issues.
Caption: Troubleshooting workflow for low yield reactions.
Issue 2: Poor Regioselectivity
Question: My reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity to favor one isomer?
Answer: Regioselectivity is a classic challenge in the synthesis of many heterocyclic systems, including pyrazolo[1,5-a]pyrimidines.[1] The 5-aminopyrazole has two nucleophilic nitrogen atoms (the exocyclic NH₂ and the endocyclic N1) that can initiate the reaction, leading to different isomers.
Mechanistic Insight & Control Strategies:
The reaction typically proceeds via a two-step mechanism:
-
Initial Nucleophilic Attack: The more nucleophilic site on the aminopyrazole attacks one of the carbonyl carbons.
-
Cyclization/Condensation: The remaining nucleophilic nitrogen attacks the second carbonyl, followed by dehydration to form the pyrimidine ring.
Controlling which carbonyl is attacked first and which nitrogen attacks is the key to regioselectivity.
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the dicarbonyl compound can sterically direct the initial attack to the less hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on the unsymmetrical dicarbonyl is paramount. A more electrophilic carbonyl carbon will be attacked preferentially. For example, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl.
-
Reaction Pathway Control: The choice of reagents can dictate the outcome. For instance, reacting 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone can lead to regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines, showcasing how the dicarbonyl structure controls the pathway.[1]
-
Microwave-Assisted Synthesis: As with yield, microwave irradiation has been shown to enhance regioselectivity.[1][8] The rapid and controlled heating may favor the kinetic product, leading to a single major isomer. A microwave-assisted approach has been successfully used to regioselectively synthesize functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.[1]
Comparative Table of Regioselective Strategies:
| Strategy | Principle | When to Use | Potential Outcome | Reference |
| Steric Control | Utilize bulky groups on substrates to block one reaction site. | When substrates have significantly different steric environments. | Favors attack at the less hindered position. | General Principle |
| Electronic Control | Exploit differences in carbonyl electrophilicity. | With unsymmetrical dicarbonyls like β-ketoesters. | Preferential attack on the more electrophilic ketone. | [1] |
| Microwave Synthesis | Rapid, uniform heating favors the kinetic product. | When thermal methods give isomeric mixtures. | Often yields a single, pure regioisomer. | [1][8] |
| Reagent Selection | Use of specific reagents like β-enaminonitriles. | To direct the reaction pathway unambiguously. | Can lead to a single product via a defined mechanism. | [7] |
Issue 3: Difficulty in Product Purification
Question: My reaction seems to work, but the crude product is an intractable mixture that is very difficult to purify by column chromatography or recrystallization. What can I do?
Answer: Purification is often the bottleneck in multi-step synthesis. Challenges with pyrazolo[1,5-a]pyrimidines can stem from the formation of closely related side products, unreacted starting materials, or polymeric tars.
Strategies for Cleaner Reactions and Easier Purification:
-
Reaction Monitoring:
-
TLC is Your Best Friend: Closely monitor the reaction's progress by Thin Layer Chromatography (TLC). This helps you identify the optimal reaction time to maximize product formation while minimizing byproduct generation. Quenching the reaction at the right moment can significantly simplify the workup.
-
-
Alternative Synthetic Routes:
-
One-Pot & Multicomponent Reactions (MCRs): These strategies are designed for efficiency and often result in cleaner products.[4][9] A three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound (like malononitrile) can build the core in a single, efficient step.[1] This minimizes intermediate handling and purification steps.
-
Microwave-Assisted Methods: As mentioned, these methods often lead to cleaner reaction profiles with fewer byproducts, making purification much more straightforward.[1][5]
-
-
Purification Technique Optimization:
-
Recrystallization: Don't underestimate this classic technique. It is often more effective and scalable than chromatography for solid products.[4] Experiment with various solvent systems (e.g., ethanol, ethyl acetate/hexanes, DMF/water).
-
Chromatography Gradient: If column chromatography is unavoidable, avoid isocratic elution. A carefully optimized gradient elution (e.g., a slow gradient of ethyl acetate in hexanes) will provide better separation of closely eluting compounds.
-
Alternative Sorbents: If silica gel fails, consider other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18), depending on the polarity and properties of your compound.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to the pyrazolo[1,5-a]pyrimidine core?
A1: The most robust and widely adopted method is the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds.[4][5] This family of reactions offers great versatility. Key variations include:
-
Reaction with β-Dicarbonyl Compounds: The classic approach, reacting a 5-aminopyrazole with a 1,3-diketone or β-ketoester, typically under acidic conditions (e.g., refluxing acetic acid).[1][8]
-
Reaction with β-Enaminones/β-Enaminonitriles: These are highly efficient methods that often proceed under milder conditions and can provide excellent control over regioselectivity.[5][7]
-
Three-Component Reactions: One-pot reactions involving an aminopyrazole, an aldehyde, and an active methylene compound are highly convergent and efficient for building highly substituted pyrazolo[1,5-a]pyrimidines.[1]
Caption: Core synthetic strategy for pyrazolo[1,5-a]pyrimidines.
Q2: How can I functionalize the pyrazolo[1,5-a]pyrimidine core after it has been synthesized?
A2: Post-synthesis functionalization is key to developing analogs for structure-activity relationship (SAR) studies.[1][2] The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (NAS), while the pyrazole ring can undergo electrophilic substitution.
-
Nucleophilic Aromatic Substitution (NAS): Positions C5 and C7 are the most electrophilic. If you synthesize a 5,7-dihalo derivative (e.g., from a diol using POCl₃), you can selectively displace the halogens with various nucleophiles.[10][11] The chlorine at C7 is generally more reactive than the one at C5.[10] This allows for sequential functionalization with amines, alkoxides, and other nucleophiles.[4]
-
Electrophilic Aromatic Substitution: The C3 position on the pyrazole ring is the most electron-rich and can be functionalized via reactions like halogenation or nitration.[5]
-
Palladium-Catalyzed Cross-Coupling: Halogenated pyrazolo[1,5-a]pyrimidines are excellent substrates for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino groups.[1][10][12]
Q3: Are there any "green" chemistry approaches for synthesizing these compounds?
A3: Yes, the field is increasingly adopting greener methodologies.
-
Microwave-Assisted, Solvent-Free Reactions: As discussed, microwave synthesis is not only efficient but also green, as it drastically reduces reaction times and energy consumption. Some protocols can be run under solvent-free conditions, further improving the environmental footprint.[1][5]
-
Multicomponent Reactions (MCRs): MCRs have high atom economy as multiple bonds are formed in a single step, reducing waste from intermediate workups and purifications.[4][9]
-
Use of Greener Solvents: Replacing traditional solvents like DMF with greener alternatives like ethanol or even water (where applicable) is a key consideration. Some syntheses have been reported in aqueous media.[13]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis
This protocol is adapted from methodologies reported to improve yields and regioselectivity.[1][5]
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the 5-aminopyrazole (1.0 eq), the 1,3-biselectrophile (e.g., β-enaminone, 1.1 eq), and the chosen solvent (e.g., acetic acid or ethanol, 3-5 mL).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
Workup: After cooling the vial to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure pyrazolo[1,5-a]pyrimidine product.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Troubleshooting Side Product Formation in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this document provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the underlying chemistry.
Introduction: The Challenge of Selectivity
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[1] While seemingly straightforward, this reaction is often complicated by the formation of side products, primarily regioisomers, which can lead to reduced yields and challenging purifications. The formation of these side products is highly dependent on the nature of the starting materials and the reaction conditions employed. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an unsymmetrical β-dicarbonyl compound (e.g., ethyl acetoacetate) is producing a mixture of two isomers. How can I control the regioselectivity?
A1: This is the most common issue in pyrazolo[1,5-a]pyrimidine synthesis. The 5-aminopyrazole has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic NH2) that can initiate the condensation, leading to two possible regioisomers. The key to controlling regioselectivity lies in understanding and manipulating the relative reactivity of the two carbonyl groups in your β-dicarbonyl compound and the nucleophilicity of the nitrogen atoms in the aminopyrazole.
Underlying Mechanism and Key Control Factors:
The reaction proceeds through a vinylogous substitution mechanism. The initial step is the nucleophilic attack of one of the pyrazole's nitrogen atoms on one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration.
-
Acidic Conditions (e.g., acetic acid, H₂SO₄): In an acidic medium, the reaction is primarily under thermodynamic control. The endocyclic N1 of the aminopyrazole is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl group (typically the ketone over the ester in a β-ketoester).[2] This leads to the formation of the 7-substituted pyrazolo[1,5-a]pyrimidine.
-
Basic Conditions (e.g., NaOEt, piperidine): Under basic conditions, the reaction is generally under kinetic control. The exocyclic amino group (NH2) can be deprotonated or its nucleophilicity enhanced, leading to a greater chance of it attacking the more sterically accessible carbonyl group. This can result in the formation of the 5-substituted isomer.
-
Substituents on the 5-Aminopyrazole: Electron-donating groups on the pyrazole ring can increase the nucleophilicity of both nitrogen atoms, potentially leading to a mixture of isomers. Conversely, electron-withdrawing groups can decrease reactivity and may favor attack by the more inherently nucleophilic N1.
-
Nature of the β-Dicarbonyl Compound: The electronic and steric differences between the two carbonyl groups are critical. In ethyl acetoacetate, the ketone is more electrophilic than the ester, favoring attack at the ketone under acidic conditions.
Troubleshooting Strategies:
| Parameter | Recommendation for 7-substituted Isomer | Recommendation for 5-substituted Isomer | Rationale |
| Catalyst | Acidic (e.g., acetic acid, p-TsOH) | Basic (e.g., NaOEt, piperidine) | Directs the initial nucleophilic attack based on thermodynamic vs. kinetic control. |
| Solvent | Acetic acid (can also act as a catalyst) | Aprotic solvents (e.g., DMF, DMSO) with a base | Solvent can influence the tautomeric equilibrium of the β-dicarbonyl and the nucleophilicity of the aminopyrazole. |
| Temperature | Refluxing in acetic acid | Lower temperatures may favor the kinetic product. | Higher temperatures generally favor the thermodynamically more stable product. |
| Microwave Irradiation | Often improves regioselectivity and reduces reaction times.[3] | Can also be employed, but the outcome may be catalyst-dependent. | Microwave heating can lead to different selectivity profiles compared to conventional heating. |
Visualizing the Mechanistic Pathways:
Caption: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Q2: I am observing a side product that is much less polar than my desired product and has a mass corresponding to a dimer of my 5-aminopyrazole starting material. What is happening and how can I prevent it?
A2: You are likely observing the formation of a pyrazole-fused pyridazine or pyrazine through the dimerization of your 5-aminopyrazole. This side reaction can be promoted by certain catalysts, particularly copper salts, and oxidative conditions.
Mechanism of Dimerization:
The dimerization can occur through various pathways involving the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds of two aminopyrazole molecules. Copper catalysts, for instance, can facilitate this oxidative coupling.
Prevention Strategies:
-
Avoid Copper Catalysts: If your reaction protocol uses a copper catalyst and you are observing dimerization, consider alternative catalysts. For the standard condensation with β-dicarbonyls, acid or base catalysis is sufficient.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Control of Stoichiometry: Ensure that the β-dicarbonyl compound is present in a slight excess to favor the desired bimolecular reaction over the aminopyrazole self-condensation.
-
Lower Reaction Temperature: Dimerization may be favored at higher temperatures. If possible, try running your reaction at a lower temperature for a longer period.
Q3: My reaction is sluggish, and I am getting a low yield of the desired product along with unreacted starting materials. What can I do to improve the conversion?
A3: Low conversion can be due to a number of factors, including the purity of your starting materials, suboptimal reaction conditions, or insufficient reaction time.
Troubleshooting Low Yield:
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Purify the 5-aminopyrazole and β-dicarbonyl compound before use. Impurities can inhibit the reaction. |
| Insufficient Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. Using a higher boiling point solvent can be beneficial. |
| Suboptimal Catalyst Concentration | If using an acid or base catalyst, perform a small-scale optimization to find the ideal concentration. |
| Short Reaction Time | Extend the reaction time, monitoring periodically by TLC until the starting material is consumed. |
| Microwave-Assisted Synthesis | If available, microwave irradiation can significantly improve yields and reduce reaction times.[3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 7-Substituted Pyrazolo[1,5-a]pyrimidine
This protocol is optimized for the synthesis of the 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine from 3-phenyl-1H-pyrazol-5-amine and acetylacetone, favoring the 7-methyl isomer.
Materials:
-
3-phenyl-1H-pyrazol-5-amine
-
Acetylacetone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (10 mL per gram of aminopyrazole).
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The product should be a major, less polar spot compared to the aminopyrazole starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine.
Protocol 2: Purification of Regioisomers by Flash Chromatography
This protocol provides a general guideline for the separation of 5- and 7-substituted pyrazolo[1,5-a]pyrimidine isomers.
Procedure:
-
TLC Analysis: Develop a TLC solvent system that provides good separation between the two isomers. A mixture of ethyl acetate and hexanes is a good starting point. The optimal Rf value for the lower-spotting isomer should be around 0.2-0.3 for effective separation.
-
Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material. The mass of silica should be 50-100 times the mass of the crude product.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane or the eluent. Adsorb the solution onto a small amount of silica gel, and evaporate the solvent. Dry-load the adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with the solvent system determined by TLC. A shallow gradient elution, where the polarity of the solvent is gradually increased, is often more effective than an isocratic elution for separating closely-eluting isomers.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure isomers.
-
Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Caption: Workflow for isomer separation by flash chromatography.
References
Technical Support Center: Enhancing Solubility of Pyrazolo[1,5-a]pyrimidine-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyrimidine-based compounds. This class of N-heterocyclic molecules is a cornerstone in medicinal chemistry, particularly as potent protein kinase inhibitors in targeted cancer therapy.[1][2] However, the planar, fused aromatic ring system often leads to significant challenges with aqueous solubility, which can hinder biological evaluation and preclinical development.[3][4]
This guide is designed to provide you with a logical framework for troubleshooting and overcoming these solubility hurdles. We will move from foundational questions to detailed, step-by-step protocols for advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when handling these compounds.
Q1: Why are my pyrazolo[1,5-a]pyrimidine compounds often poorly soluble in aqueous media?
A: The limited aqueous solubility of this scaffold is intrinsic to its molecular structure. Several factors contribute:
-
Molecular Planarity and Crystal Packing: The flat, rigid structure of the fused pyrazole and pyrimidine rings allows for efficient stacking in a crystal lattice. This strong crystal lattice energy requires significant energy to overcome during dissolution.
-
Lipophilicity: The scaffold is predominantly hydrophobic. While substitutions can modulate this, the core structure has a low affinity for water.[1]
-
Low Polarity: The molecule lacks a sufficient number of hydrogen bond donors and acceptors to interact favorably with water molecules.
Q2: What are the recommended starting solvents for preparing my compound for in vitro screening assays?
A: For initial in vitro experiments, a two-step process is standard.
-
Primary Stock Solution: First, create a high-concentration stock solution (e.g., 10-50 mM) in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules. Dimethylformamide (DMF) is a viable alternative.
-
Aqueous Working Solution: This primary stock is then serially diluted into your aqueous assay buffer (e.g., PBS, cell culture media). It is crucial that the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid artifacts or cellular toxicity.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. Here are immediate troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to test lower final concentrations of your compound.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, into your aqueous buffer can help maintain solubility.[5]
-
Gentle Mixing and Warming: Ensure the dilution is done gradually with gentle vortexing. Sometimes, slight warming (e.g., to 37°C) can help, but be cautious of compound stability.
-
Explore Advanced Methods: If these simple fixes are insufficient, you will need to employ more advanced formulation techniques, which are detailed in Part 2 of this guide.
Q4: Can I proactively design next-generation compounds with better solubility?
A: Absolutely. Structure-activity relationship (SAR) studies often reveal modifications that improve solubility.[1][2] Consider these strategies during the design phase:
-
Incorporate Polar Groups: Adding substituents capable of hydrogen bonding (e.g., hydroxyl, amino, or carboxyl groups) can enhance aqueous interaction.
-
Add Ionizable Centers: Introducing acidic or basic functional groups allows for salt formation, which dramatically improves solubility.
-
Use Solubility-Enhancing Moieties: Attaching specific chemical groups known to improve physicochemical properties, such as a morpholine ring, can disrupt crystal packing and improve solubility.[6][7]
Part 2: Troubleshooting Workflows & In-Depth Guides
When simple methods fail, a systematic approach is necessary. This section provides detailed guides for scientifically robust solubility enhancement techniques.
Workflow: Selecting a Solubility Enhancement Strategy
If your pyrazolo[1,5-a]pyrimidine compound exhibits poor aqueous solubility, the following workflow can guide your decision-making process for selecting an appropriate enhancement strategy.
Caption: Decision workflow for solubility enhancement.
Guide 1: pH Modification
Causality & Rationale: The pyrazolo[1,5-a]pyrimidine scaffold contains several nitrogen atoms that can act as weak bases. By lowering the pH of the aqueous medium, these nitrogens can become protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral molecule. However, one must be cautious, as extreme pH values can lead to chemical decomposition.[8]
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4, 8.0).
-
Add Excess Compound: Add an excess amount of the solid pyrazolo[1,5-a]pyrimidine compound to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify Solute: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value.
Data Presentation: Example pH-Solubility Profile
| pH | Solubility (µg/mL) |
| 2.0 | 150.5 |
| 4.0 | 85.2 |
| 5.0 | 25.1 |
| 6.0 | 5.8 |
| 7.4 | <1.0 |
| 8.0 | <1.0 |
Guide 2: Co-Solvent Systems
Causality & Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic solute, making it energetically more favorable for the compound to dissolve.[10] This is a common and effective strategy for increasing the solubility of nonpolar compounds.
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and N-Methyl-2-pyrrolidone (NMP).
-
Prepare Blends: Create a series of binary solvent systems by mixing each co-solvent with water (or buffer) at different volume percentages (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine Solubility: Using the equilibrium solubility method described in Guide 1, determine the saturation solubility of your compound in each co-solvent blend.
-
Evaluate and Select: Plot solubility against the percentage of co-solvent. Select the co-solvent system that provides the desired solubility at the lowest possible organic solvent concentration to minimize potential toxicity.
Data Presentation: Comparison of Common Co-solvents
| Co-Solvent | Typical Concentration Range (% v/v) | Key Characteristics |
| Ethanol | 5 - 40% | Volatile; commonly used for oral formulations. |
| Propylene Glycol | 10 - 60% | Viscous; good solubilizer for many compounds. |
| PEG 400 | 10 - 70% | Non-volatile, low toxicity; widely used. |
| DMSO | <10% (for in vivo) | Excellent solubilizer but can have toxicity concerns. |
Guide 3: Cyclodextrin Complexation
Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like a pyrazolo[1,5-a]pyrimidine, within their hydrophobic core. This forms an "inclusion complex" where the hydrophobic drug is shielded from the aqueous environment, and the complex as a whole presents a hydrophilic exterior, leading to a dramatic increase in apparent water solubility.[12][13] This technique has been successfully used to improve the solubility of related pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold using 2-hydroxypropyl-β-cyclodextrin (HPβCD).[14][15]
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocol: Preparation by Kneading Method
-
Select Cyclodextrin: HPβCD is a common and effective choice with a good safety profile.
-
Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2).
-
Kneading: In a mortar, place the calculated amount of cyclodextrin and add a small amount of water or an alcohol-water mixture to form a paste.
-
Incorporate Drug: Slowly add the pyrazolo[1,5-a]pyrimidine powder to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize: Pulverize the dried mass into a fine powder and pass it through a sieve.
-
Evaluation: Confirm the increase in solubility by testing the dissolution of the prepared powder in water or buffer compared to the uncomplexed drug.
Guide 4: Solid Dispersions
Causality & Rationale: This advanced technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[16] The goal is to convert the drug from a stable, low-energy crystalline form to a high-energy amorphous state.[17] This amorphous form does not have a strong crystal lattice to overcome, leading to a much higher apparent solubility and a faster dissolution rate. Solid dispersions are a powerful tool for significantly enhancing the oral bioavailability of poorly soluble drugs.[18][19]
Experimental Protocol: Preparation by Solvent Evaporation
-
Select Carrier: Choose a hydrophilic polymer carrier. Common options include polyvinylpyrrolidone (PVP K30), polyethylene glycols (PEG 6000), and hydroxypropyl methylcellulose (HPMC).[16]
-
Dissolve Components: Dissolve both the pyrazolo[1,5-a]pyrimidine compound and the polymer carrier in a common volatile organic solvent (e.g., methanol, acetone, dichloromethane) to form a clear solution.
-
Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film of the drug-polymer mixture on the flask wall.
-
Final Drying: Further dry the film under a vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling: Scrape the dried solid dispersion from the flask and mill it into a fine powder.
-
Characterization: Evaluate the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak. Test the dissolution rate to confirm enhancement.
Part 3: Summary of Strategies
The choice of method depends heavily on the experimental context, from early-stage screening to preclinical formulation.
| Strategy | Principle | Typical Solubility Increase | Best For... | Key Considerations |
| pH Modification | Salt formation of ionizable groups | 2x - 100x | In vitro assays, early formulations | Compound must be ionizable; risk of chemical instability. |
| Co-solvents | Reduces solvent polarity | 2x - 50x | In vitro and early in vivo (toxicology) | Potential for co-solvent toxicity at high concentrations. |
| Cyclodextrin Complexation | Encapsulation of the drug molecule | 10x - 1000x+ | Oral and parenteral in vivo formulations | Stoichiometry is critical; can be expensive. |
| Solid Dispersion | Conversion to an amorphous state | 10x - 1000x+ | Oral solid dosage forms for in vivo use | Requires physical characterization; potential for recrystallization. |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Stability Studies of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and success of your stability studies. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your experimental endeavors.
Introduction: The Importance of Stability Studies
This compound is a heterocyclic compound with significant potential in medicinal chemistry.[1][2] Understanding its stability profile is paramount for the development of safe, effective, and reliable pharmaceutical products. Stability studies are crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of the active pharmaceutical ingredient (API). This guide will walk you through the common challenges and questions that arise during these critical investigations.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis of the ester group and hydrolysis of the chloro substituent. The pyrazolo[1,5-a]pyrimidine core is generally stable, but the ester and chloro functionalities introduce potential sites for degradation under specific conditions.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. Inert atmosphere is also recommended to prevent oxidative degradation. Long-term storage at 2-8°C is advisable.
Q3: Is this compound sensitive to light?
A3: Heterocyclic compounds, particularly those with aromatic systems, can be susceptible to photodegradation.[5][6] It is crucial to conduct photostability studies as per ICH Q1B guidelines to assess this risk.[6] Protective packaging may be necessary if the compound is found to be photolabile.
Q4: What are the likely degradation products I should be looking for?
A4: The most probable degradation products are:
-
5-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Resulting from the hydrolysis of the methyl ester.
-
Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: Resulting from the hydrolysis of the chloro group.
-
5-hydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Resulting from the hydrolysis of both the ester and the chloro group.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method must be able to separate the parent compound from all potential degradation products. A reversed-phase HPLC method using a C18 column is a good starting point. Method development should involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer), flow rate, and detection wavelength. Forced degradation samples should be used to challenge the method's specificity.[7][8][9]
Troubleshooting Guide for Stability Experiments
This section provides solutions to common problems encountered during stability studies of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | - Degradation of the compound- Impurities in the sample or solvent- Contamination from the experimental setup | - Verify Degradation: Analyze a freshly prepared sample. If the peaks are absent, they are likely degradants.- Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the new peaks.- Blank Injection: Inject the mobile phase and sample diluent to rule out solvent-related peaks.- Clean the System: Flush the HPLC system with appropriate cleaning solvents. |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce Sample Concentration: Inject a more dilute sample.- Adjust Mobile Phase pH: The pH should be at least 2 units away from the pKa of the analyte.- Use a New Column: If the column has been used extensively, it may need to be replaced. |
| Inconsistent retention times | - Fluctuations in mobile phase composition- Temperature variations- Leaks in the HPLC system | - Premix Mobile Phase: If using a gradient, premixing the mobile phase can improve consistency.- Use a Column Oven: Maintain a constant column temperature.- System Check: Perform a leak test on the HPLC system. |
| No degradation observed under stress conditions | - Stress conditions are not harsh enough- The compound is highly stable under the tested conditions | - Increase Stress Level: Increase the temperature, concentration of acid/base, or duration of exposure.- Confirm Compound Identity: Verify the identity and purity of the starting material. |
| Mass balance is not within the acceptable range (95-105%) | - Co-elution of degradants with the main peak- Formation of non-UV active or volatile degradants- Adsorption of the compound or degradants to container surfaces | - Optimize HPLC Method: Modify the mobile phase or gradient to improve separation.- Use a Universal Detector: A mass spectrometer (MS) or a charged aerosol detector (CAD) can detect non-UV active compounds.- Use Inert Vials: Employ silanized glass vials to minimize adsorption. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
Technical Support Center: Overcoming Drug Resistance with Novel Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers utilizing the next generation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is designed to provide practical, field-proven insights to help you navigate the complexities of your experiments, from initial compound handling to troubleshooting acquired resistance. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, offering a robust framework for designing potent and selective kinase inhibitors.[1][2] These compounds are pivotal in the effort to overcome drug resistance, a major hurdle in cancer therapy.[3][4] This resource synthesizes technical protocols with the underlying scientific principles to ensure your experiments are both successful and interpretable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions researchers have when beginning work with novel pyrazolo[1,5-a]pyrimidine inhibitors.
Q1: What is the primary mechanism of action for pyrazolo[1,5-a]pyrimidine inhibitors?
A1: The majority of pyrazolo[1,5-a]pyrimidine inhibitors function as ATP-competitive inhibitors.[2][3] Their planar, heterocyclic structure is adept at fitting into the ATP-binding pocket of protein kinases. The pyrazole and pyrimidine rings form critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that anchors ATP.[5] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and halting downstream signaling. Modifications at various positions on the scaffold allow for fine-tuning of selectivity and potency against specific kinases like Trk, CDKs, PI3Kδ, and others.[5][6][7]
Q2: How can this class of inhibitors be used to overcome acquired drug resistance?
A2: Acquired resistance to kinase inhibitors often arises from two primary mechanisms:
-
On-Target Mutations: The target kinase develops mutations within the ATP-binding pocket that reduce inhibitor affinity without compromising kinase activity.
-
Bypass Pathway Activation: Cancer cells upregulate alternative signaling pathways to circumvent the inhibited node.[8]
Pyrazolo[1,5-a]pyrimidines can be engineered to address both. Second-generation inhibitors, including macrocyclic derivatives, are being designed with modified structures that can accommodate and potently inhibit these mutated kinases.[4][5] Furthermore, the versatility of the scaffold allows for the development of new inhibitors that target the specific kinases driving these bypass pathways, enabling effective combination therapies.[3]
Q3: What are the best practices for dissolving, storing, and handling these compounds to ensure stability and activity?
A3: Proper handling is critical for reproducibility.
-
Solubilization: Most pyrazolo[1,5-a]pyrimidine inhibitors are highly soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. To dissolve, warm the vial gently (to 37°C) and vortex thoroughly. Avoid using aqueous buffers for initial stock preparation, as this can lead to precipitation.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound degradation and precipitation. When thawing an aliquot for use, allow it to come to room temperature completely before opening the cap to prevent water condensation into the DMSO.
-
Working Dilutions: For cell-based assays, create intermediate dilutions from your DMSO stock in cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Section 2: Troubleshooting Experimental Challenges
This section provides a structured approach to diagnosing and solving specific issues you may encounter during your research.
Problem: My inhibitor's potency in cell-based assays is significantly lower than in biochemical assays (High IC50 Shift).
This is a common and expected challenge when moving from a purified enzyme system to a complex cellular environment.[9] The table below outlines the primary causes and recommended troubleshooting steps.
| Potential Cause | Scientific Rationale | Recommended Action |
| High Intracellular ATP | Biochemical assays often use ATP concentrations near the Km of the kinase. Cellular ATP levels (1-10 mM) are much higher, creating a competitive environment that can displace the inhibitor from the ATP-binding site.[9] | Confirm Target Engagement: Use Western blotting to verify that the inhibitor is reducing the phosphorylation of a direct downstream substrate of the target kinase at relevant concentrations (See Protocol 2). |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. | Assess Permeability: If available, use parallel artificial membrane permeability assays (PAMPA) or Caco-2 assays. Alternatively, test the inhibitor on cell lines with known differences in membrane transporter expression. |
| Active Drug Efflux | Cancer cells often overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the cell, reducing the effective intracellular concentration of the inhibitor.[8] | Use Efflux Pump Inhibitors: Co-treat cells with a known P-gp inhibitor (e.g., verapamil or cyclosporin A) and your pyrazolo[1,5-a]pyrimidine inhibitor. A significant leftward shift in the IC50 curve suggests that drug efflux is a factor. |
| Compound Metabolism | Cells may metabolize the inhibitor into an inactive form via cytochrome P450 enzymes or other metabolic pathways. | Test Stability: Incubate the inhibitor in cell culture medium with and without cells for the duration of your experiment. Use LC-MS to quantify the amount of parent compound remaining over time. |
Problem: I am observing a cellular phenotype, but I'm unsure if it's due to an off-target effect.
Workflow for Validating On-Target Effects
The following workflow provides a systematic approach to confirming that your inhibitor's activity is target-specific.
Caption: Workflow for On-Target Effect Validation.
Explanation of the Workflow:
-
Confirm Target Engagement: The first and most critical step is to demonstrate that your inhibitor engages and suppresses the activity of its intended target inside the cell at concentrations that produce the phenotype. The gold-standard method is a Western blot to measure the phosphorylation of a known, direct downstream substrate.[11] A dose-dependent decrease in substrate phosphorylation that correlates with the observed phenotype is strong evidence of target engagement.
-
Phenocopy with a Different Inhibitor: If the observed phenotype is truly due to the inhibition of your target, then a different inhibitor with a distinct chemical structure that targets the same kinase should produce the same biological effect.[10] This helps rule out phenotypes caused by off-target activities unique to your pyrazolo[1,5-a]pyrimidine scaffold.
-
Rescue Experiment: This is the most definitive validation. If you can introduce a version of your target kinase that is mutated to be resistant to your inhibitor, its expression should make the cells resistant to the drug's effects. If the cellular phenotype is reversed or "rescued," it provides compelling evidence that the effect is mediated through the intended target.
Section 3: Core Experimental Protocols
These detailed protocols provide step-by-step instructions for key assays referenced in this guide.
Protocol 1: Determining Cellular IC50 with a Luminescent Viability Assay
This protocol uses a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®) to measure cell viability, which is a robust method for assessing the antiproliferative effects of an inhibitor.[9][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine inhibitor in a cancer cell line.
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 2,000-10,000 cells/well, which must be optimized for your specific cell line and assay duration).
-
Seed 90 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of your inhibitor in complete cell culture medium. Start from a top concentration that is at least 100-fold higher than the expected IC50. Remember to create a vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Carefully add 10 µL of the 10x concentrated inhibitor dilutions to the appropriate wells.
-
Incubate the plate for the desired treatment duration (typically 48-72 hours).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence from the "no cells" blank wells from all other wells.
-
Normalize the data to the vehicle control, which is set to 100% viability.
-
Plot the normalized viability data against the log of the inhibitor concentration and fit a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Validating Target Engagement via Western Blot
This protocol is designed to assess the phosphorylation status of a kinase's downstream substrate as a direct measure of target engagement.[11][13]
Objective: To determine if the pyrazolo[1,5-a]pyrimidine inhibitor reduces the phosphorylation of a target kinase's substrate in a dose-dependent manner.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with a serial dilution of your inhibitor (and a vehicle control) for a short duration (e.g., 1-4 hours). The treatment time should be long enough to see a signaling effect but short enough to avoid confounding effects from changes in protein expression.
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate into a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-AKT Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Crucially, strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-total-AKT) and a loading control (e.g., β-Actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to account for any changes in protein expression.
-
Visualizing the Kinase Inhibition Pathway
Caption: Mechanism of Kinase Inhibition.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Analytical Methods for Pyrazolo[1,5-a]pyrimidine Characterization
Welcome to the technical support center dedicated to the analytical characterization of pyrazolo[1,5-a]pyrimidines. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the structural elucidation and purity assessment of this important class of N-heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Consequently, robust and unambiguous analytical characterization is paramount for advancing research and development.
This document moves beyond standard protocols to address the nuances of the chemistry, offering troubleshooting guides and frequently asked questions in a direct Q&A format to resolve specific experimental issues.
General Workflow for Structural Elucidation
A multi-technique approach is essential for the unambiguous characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. The following workflow outlines a logical sequence of analysis.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. However, the planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core and the presence of multiple nitrogen atoms can lead to complex spectra.
Troubleshooting & FAQs
Q1: My ¹H NMR spectrum has overlapping aromatic peaks, making it impossible to assign protons or determine coupling constants. What can I do?
A1: This is a very common issue, especially with complex substitution patterns.
-
Change the Solvent: The aromatic shielding/deshielding effects of NMR solvents can be exploited to resolve overlapping signals. Running the spectrum in a different solvent, such as benzene-d₆ or acetone-d₆, often induces differential shifts in proton resonances compared to the standard chloroform-d₃, potentially resolving the overlap.[4]
-
Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase spectral dispersion, spreading the peaks further apart and simplifying the spectrum.
-
Utilize 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace out spin systems even in crowded regions.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is invaluable for confirming regiochemistry and the spatial arrangement of substituents. For example, a NOE between a proton on a substituent and a specific proton on the core (e.g., H-5 or H-7) can confirm its position.[5]
-
HMQC/HSQC (Heteronuclear Correlation): These experiments correlate protons directly to the carbons they are attached to, which is a critical step in assigning the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this problem. It shows correlations between protons and carbons over 2-3 bonds. By observing a correlation from a known proton (e.g., a methyl group substituent) to a specific carbon in the heterocyclic core, you can unambiguously assign the carbon's position and, by extension, the positions of attached protons.[6][7]
-
Q2: I'm observing significantly broadened peaks in my spectrum. What is the likely cause?
A2: Peak broadening can stem from several chemical or technical issues.[4]
-
Poor Solubility/Aggregation: If your compound is not fully dissolved or is aggregating at the NMR concentration, this will lead to broad lines. Try diluting the sample or gently warming it. If solubility is the root cause, you may need to switch to a better solvent like DMSO-d₆.[4]
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. If you suspect this, filtering the NMR sample through a small plug of Celite or silica can help.
-
Intermediate Chemical Exchange: The molecule may be undergoing a dynamic process, such as tautomerization or slow rotation around a bond (rotamers), on a timescale similar to the NMR experiment.[4] To investigate this, acquire spectra at different temperatures. If the process is dynamic, the peaks may sharpen or coalesce into a single peak at higher temperatures. Pyrazolo[1,5-a]pyrimidin-7(4H)-ones, for example, can exist in plausible tautomeric forms, which could lead to such effects.[8][9]
-
Poor Instrument Shimming: This is a technical issue where the magnetic field is not homogenous. If standard reference samples also show broad peaks, the instrument needs to be re-shimmed.
Q3: How can I confirm the presence of an N-H or O-H proton?
A3: Protons attached to heteroatoms are often broad and their chemical shifts can be variable. The definitive test is a D₂O shake . Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The acidic N-H or O-H proton will exchange with deuterium, causing its peak to disappear or significantly diminish in intensity.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of a synthesized compound and for reaction monitoring. The basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can lead to challenging chromatographic behavior.
Troubleshooting & FAQs
Q1: My compound is showing significant peak tailing on a C18 column. How can I improve the peak shape?
A1: Peak tailing for basic compounds like pyrazolo[1,5-a]pyrimidines is almost always caused by secondary interactions between the basic nitrogen atoms and acidic residual silanol groups (Si-OH) on the surface of the silica-based packing material.[10]
Caption: Decision tree for troubleshooting HPLC peak tailing.
Recommended Actions:
-
Lower Mobile Phase pH: The most common and effective solution. Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase (both water and organic components) will protonate the residual silanol groups, minimizing their ability to interact with the basic analyte.[10] It also ensures the analyte is consistently in its protonated form.
-
Use a Modern, End-capped Column: Older C18 columns have a higher population of free silanols. Modern columns are "end-capped" (reacting the free silanols with a small silylating agent) and use higher purity silica, which drastically reduces these secondary interactions.[10][11]
-
Explore Alternative Stationary Phases: If peak shape is still poor, consider a different column chemistry. Phenyl-hexyl phases can offer different selectivity for aromatic compounds. For very polar derivatives, hydrophilic interaction liquid chromatography (HILIC) may be a better option than reversed-phase.[12]
-
Reduce Metal Interactions: Some compounds can chelate with trace metals in the HPLC system or column frit, causing tailing. Using a mobile phase with a mild chelator like EDTA or switching to metal-free or PEEK hardware can help.[13]
Q2: My polar pyrazolo[1,5-a]pyrimidine derivative shows little or no retention on a C18 column. How can I get it to retain?
A2: This is a common problem for polar molecules in reversed-phase chromatography.
-
Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) and run an isocratic elution.
-
Use an "Aqueous Stable" C18 Column: Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases (>95% water), leading to a sudden loss of retention. Columns specifically designed for aqueous stability (e.g., those with polar end-capping or embedded polar groups) are required for this.
-
Switch to HILIC: For very polar compounds, HILIC is often the most effective solution. This technique uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. Water acts as the strong, eluting solvent.[12]
-
Try Mixed-Mode Chromatography: Mixed-mode liquid chromatography (MMLC) columns that have both reversed-phase and ion-exchange characteristics can be very effective for retaining and separating polar, ionizable compounds like N-heterocycles.[14]
Table 1: Common Mobile Phase Modifiers for HPLC Analysis
| Modifier | Concentration | Purpose | LC-MS Compatibility | Notes |
| Formic Acid (FA) | 0.05 - 0.1% | Acidifier; improves peak shape for bases, provides protons for ESI-MS (+) mode. | Excellent | Most common choice for LC-MS. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent; excellent for peak shape. | Poor | Causes significant ion suppression in ESI-MS. Avoid if possible for LC-MS. |
| Ammonium Formate/Acetate | 5 - 20 mM | Buffer; helps control pH and improve reproducibility. | Good | Useful for compounds that are sensitive to pH changes. |
| Ammonium Hydroxide | 0.05 - 0.1% | Basifier; used for high-pH chromatography to analyze bases in their neutral state. | Good | Requires a pH-stable column (e.g., hybrid or polymer-based). |
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and, with high-resolution instruments, the elemental composition of your compound.
Troubleshooting & FAQs
Q1: I'm not seeing the molecular ion peak (M⁺˙ or [M+H]⁺), or it is very weak.
A1: The stability of the pyrazolo[1,5-a]pyrimidine ring system generally leads to a visible molecular ion, but its intensity can be affected by the ionization method and the compound's structure.
-
Use a Softer Ionization Technique: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak.[15] If you are using GC-MS with EI, consider switching to a softer method. For LC-MS, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are much softer and typically yield a strong protonated molecule peak ([M+H]⁺).[16] Chemical Ionization (CI) is a softer alternative to EI in GC-MS.[15][17]
-
Optimize ESI/APCI Source Conditions: In LC-MS, poor source settings (e.g., cone voltage or fragmentor voltage set too high) can induce in-source fragmentation, diminishing the [M+H]⁺ signal. Systematically tune these parameters to maximize the signal of the parent ion.[18]
-
Check for Labile Substituents: If your molecule has very labile functional groups (e.g., certain protecting groups), they may fragment so easily that the parent ion is not observed.
Q2: My mass spectrum is showing unexpected peaks and adducts. What are they?
A2: It is common to see adducts in ESI-MS, especially with alkali metals.
-
Sodium and Potassium Adducts: Peaks corresponding to [M+Na]⁺ and [M+K]⁺ are very common. They appear at M+23 and M+39, respectively. Their presence can be confirmed by their mass difference from the [M+H]⁺ peak. These often arise from glassware, solvents, or buffers.
-
Solvent Adducts: You may see adducts with your mobile phase, such as [M+CH₃CN+H]⁺ if you are using acetonitrile.
-
Contaminants: Common background contaminants like plasticizers (phthalates) or slip agents (erucamide) from lab plastics, or polymers like polyethylene glycol (PEG) from various sources, can appear in your spectrum.[18] Running a blank gradient can help identify signals that are from the system itself rather than your sample.
Q3: How do I get an accurate elemental composition?
A3: You must use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF), Orbitrap, or FT-ICR instrument. These instruments can measure mass-to-charge ratios to four or more decimal places. This high accuracy allows software to calculate a unique elemental formula that matches the measured mass, which is a critical piece of data for confirming the identity of a new compound.[15] Regular mass calibration is essential for achieving accurate results.[16]
X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including regiochemistry and stereochemistry. The primary challenge is often obtaining high-quality crystals.[19]
Troubleshooting & FAQs
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound's solubility limit is exceeded but the molecules do not have enough time or the proper orientation to form an ordered crystal lattice. This is often due to the solution being cooled too quickly or the solvent being too good for the compound.[20]
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature very slowly. Insulating the flask (e.g., by placing it in a warm water bath or covering it with an inverted beaker) can promote the slow formation of crystals instead of oil.[20]
-
Use a Poorer Solvent: The compound may be too soluble. Try a solvent in which the compound has lower solubility, or use a co-solvent system. For example, dissolve the compound in a good solvent (like DCM or acetone) and slowly add a poor solvent (like hexanes or pentane) until the solution becomes faintly turbid, then allow it to stand.
-
Decrease the Concentration: Oiling out can be a sign of excessive supersaturation. Try using a more dilute solution to slow down the process.
Q2: No crystals have formed even after the solution has cooled completely. What are my next steps?
A2: If the solution remains clear, it is likely not supersaturated, or nucleation has been inhibited.
-
Increase Concentration: Gently evaporate some of the solvent to increase the concentration and then allow it to cool again.[20]
-
Induce Nucleation (Seeding): If you have a small amount of the solid material, add a tiny "seed crystal" to the solution. This will provide a template for further crystal growth.[20]
-
Induce Nucleation (Scratching): Gently scratch the inside surface of the flask with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[20]
-
Try Slow Evaporation: Leave the solution in a loosely covered vial or flask. As the solvent slowly evaporates over days or weeks, the concentration will gradually increase, often yielding high-quality crystals.
Protocol: Vapor Diffusion for Crystallization
Vapor diffusion is a gentle and highly effective method for growing single crystals.
-
Preparation: Dissolve your pyrazolo[1,5-a]pyrimidine compound in a small amount of a relatively non-volatile, "good" solvent (e.g., THF, Chloroform, or Toluene) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed jar that contains a larger volume of a more volatile, "poor" solvent (e.g., Pentane, Hexane, or Ether).
-
Diffusion: Seal the larger jar. The poor solvent will slowly vaporize and diffuse into the good solvent in the inner vial.
-
Crystallization: As the poor solvent diffuses in, the solubility of your compound gradually decreases, promoting slow and controlled crystal growth over several days.
Caption: Setup for vapor diffusion crystallization.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uni-saarland.de [uni-saarland.de]
- 16. gmi-inc.com [gmi-inc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. massspec.unm.edu [massspec.unm.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyrimidine Synthesis: A Comparative Analysis
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug development. These fused N-heterocyclic compounds are cornerstone structures in a multitude of biologically active molecules, demonstrating a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities. Their prominence is underscored by their role as potent protein kinase inhibitors (PKIs), which are critical for targeted cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Consequently, molecules built around the pyrazolo[1,5-a]pyrimidine core have been successfully developed into inhibitors for a range of kinases, including CK2, EGFR, B-Raf, MEK, and Pim-1.
The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has fueled the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing the pyrazolo[1,5-a]pyrimidine core, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal method for their specific applications.
Core Synthetic Strategies: A Head-to-Head Comparison
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved by building the pyrimidine moiety onto a pre-existing aminopyrazole ring. This is typically accomplished through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner.
Caption: General synthetic workflows for the pyrazolo[1,5-a]pyrimidine core.
Method 1: Condensation with β-Dicarbonyl Compounds
This is the most traditional and widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine skeleton.[1] The reaction involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound (e.g., acetylacetone, β-ketoesters).[1]
Causality & Mechanism: The reaction typically proceeds under acidic or basic conditions.[1] The 5-aminopyrazole acts as a dinucleophile. The exocyclic amino group (at C5) initiates a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second carbonyl group, leading to a dehydrative aromatization to form the fused pyrimidine ring.
Key Consideration - Regioselectivity: A significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two possible regioisomers. The regiochemical outcome is influenced by the relative electrophilicity of the two carbonyl carbons and the reaction conditions. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been shown to yield cyclopentapyrazolo[1,5-a]pyrimidines with good regioselectivity.[1]
Caption: Mechanism of condensation between 5-aminopyrazole and a β-dicarbonyl.
Representative Protocol: Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from the condensation reaction of 5-amino-3-methyl-1-phenylpyrazole with acetylacetone.
| Reagent/Parameter | Value |
| 5-amino-3-methyl-1-phenylpyrazole | 1.0 mmol |
| Acetylacetone | 1.2 mmol |
| Solvent | Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | ~85-95% |
Step-by-Step Methodology:
-
To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,a]pyrimidine.
Method 2: Three-Component Reactions (MCRs)
Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation.[2] For pyrazolo[1,5-a]pyrimidines, a common MCR involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.[1]
Causality & Logic: This approach streamlines the synthesis by avoiding the isolation of intermediates. The reaction often proceeds through a series of sequential steps in the same pot, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration. The choice of catalyst (e.g., boric acid, Lewis acids) and solvent is critical for driving the reaction towards the desired product and can influence yields and reaction times.
Caption: Conceptual workflow of a one-pot, three-component reaction (MCR).
Representative Protocol: One-Pot Synthesis of Dihydropyrazolo[1,5-a]pyrimidines
This protocol describes a boric acid-catalyzed three-component reaction in water.
| Reagent/Parameter | Value |
| 5-aminopyrazole derivative | 1.0 mmol |
| Aryl aldehyde | 1.0 mmol |
| 1,3-Dicarbonyl compound | 1.0 mmol |
| Catalyst | Boric Acid (catalytic) |
| Solvent | Water |
| Temperature | Reflux |
| Typical Yield | Good |
Step-by-Step Methodology:
-
A mixture of the 5-aminopyrazole derivative (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), a 1,3-dicarbonyl compound (1.0 mmol), and a catalytic amount of boric acid is prepared in water.
-
The mixture is heated at reflux temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Method 3: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern synthetic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, and often higher product purity.
Causality & Mechanism: Microwave heating works through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture. This leads to rapid and uniform heating throughout the volume of the sample, which can accelerate reaction rates and minimize the formation of side products that often occur with conventional heating due to uneven temperature distribution. This technique is particularly effective for the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines.
Representative Protocol: Microwave-Assisted Three-Component Synthesis
The three-component reaction described earlier can be significantly accelerated using microwave irradiation.[1]
| Reagent/Parameter | Value |
| 3-amino-1H-pyrazole | 1.0 mmol |
| Aldehyde | 1.0 mmol |
| β-dicarbonyl compound | 1.0 mmol |
| Conditions | Microwave Irradiation |
| Temperature | 100-120 °C |
| Reaction Time | 5-20 minutes |
| Typical Yield | High |
Step-by-Step Methodology:
-
In a dedicated microwave reaction vessel, combine the 3-amino-1H-pyrazole (1.0 mmol), aldehyde (1.0 mmol), and β-dicarbonyl compound (1.0 mmol). A small amount of a high-boiling point polar solvent like ethanol or DMF can be used, or the reaction can be run under solvent-free conditions.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting product can often be purified by simple filtration and washing, or by recrystallization.
Comparative Performance Analysis
The choice of synthetic method depends on several factors, including the desired substitution pattern, available starting materials, required scale, and available equipment. The following table provides a comparative overview of the discussed methods.
| Method | Typical Yield | Reaction Time | Regioselectivity | Operational Simplicity | Green Chemistry Aspect |
| Condensation with β-Dicarbonyls | Good to Excellent | Hours | Variable; can be an issue with unsymmetrical dicarbonyls | High (Two components) | Moderate; often requires organic solvents and heating |
| Three-Component Reactions (MCRs) | Good | Hours (conventional) | Generally good; can be controlled by conditions | Moderate (One-pot, but multiple reagents) | Good; high atom economy, can use green solvents like water |
| Microwave-Assisted Synthesis (MAOS) | Good to Excellent | Minutes | Same as underlying reaction, but can improve selectivity | High; rapid and easy to perform | Excellent; reduced energy consumption and often less solvent |
Conclusion: Selecting the Right Tool for the Job
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with several robust methods available to the modern chemist.
-
The classical condensation with β-dicarbonyls remains a reliable and high-yielding approach, particularly when regioselectivity is not a concern or can be controlled.
-
Three-component reactions offer a superior level of efficiency and atom economy, making them ideal for building libraries of compounds in a time-effective manner.
-
The integration of microwave-assisted synthesis represents a significant advancement, drastically reducing reaction times and improving the environmental footprint of the synthesis. For rapid synthesis and process optimization, MAOS is often the superior choice.
By understanding the causality behind each method and comparing their performance metrics, researchers can make informed decisions to best achieve their synthetic goals, accelerating the discovery and development of new therapeutics based on this vital heterocyclic core.
References
- 1. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitor Design - A Comparative Guide
The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile structure and potent biological activity.[1] This bicyclic system, formed by the fusion of a pyrazole and a pyrimidine ring, has proven to be a "privileged structure" in drug discovery, particularly in the development of protein kinase inhibitors for targeted cancer therapy.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers, making them prime targets for small-molecule inhibitors.[1][3] The pyrazolo[1,5-a]pyrimidine framework's ability to mimic the ATP molecule allows it to effectively compete for the ATP-binding pocket of various kinases, leading to the development of several successful drugs and clinical candidates.[1]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs targeting various key protein kinases implicated in cancer and other diseases. We will delve into the specific substitutions on the pyrazolo[1,5-a]pyrimidine core and their impact on inhibitory potency and selectivity, supported by experimental data. Furthermore, this guide will provide detailed, field-proven protocols for the key assays used to characterize these inhibitors, offering researchers and drug development professionals a comprehensive resource to navigate the chemical space of this important scaffold.
Tropomyosin Receptor Kinase (Trk) Inhibitors: A Case Study in Potency and Selectivity
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that have emerged as significant targets in oncology, particularly in cancers harboring NTRK gene fusions.[4][5] The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of Trk inhibitors, with two of the three FDA-approved Trk inhibitors, Entrectinib and Repotrectinib, featuring this core structure.[4][5]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed several key structural features of pyrazolo[1,5-a]pyrimidine analogs that are crucial for potent and selective Trk inhibition:
-
Position 3: Substitution at this position with a picolinamide moiety has been shown to significantly enhance TrkA inhibitory activity. The amide bond is a critical interaction point.[4]
-
Position 5: The introduction of a substituted pyrrolidine ring at this position further boosts Trk inhibition. For instance, a 2,5-difluorophenyl-substituted pyrrolidine has demonstrated excellent enzymatic inhibition of TrkA.[4]
-
Position 7: While not as extensively explored as other positions, modifications here can influence solubility and pharmacokinetic properties.
-
Core Modifications: The pyrazolo[1,5-a]pyrimidine nucleus itself is essential for forming a hinge interaction with the Met592 residue in the Trk kinase domain, a key binding interaction.[4]
Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs Against TrkA
| Compound | Modification at Position 3 | Modification at Position 5 | TrkA IC50 (nM) | Reference |
| Compound 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [4] |
| Compound 9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [4] |
| Compound 12 | Carboxamide-linked pyridine | Pyrrolidine | 1-100 | [4] |
| Compound 13 | Carboxamide-linked pyridinone | Pyrrolidine | 1-100 | [4] |
| Compound 20 | - | - | >0.02 | [4] |
| Compound 21 | - | - | >0.02 | [4] |
Note: Specific structures for compounds 20 and 21 were not detailed in the source material but were highlighted for their high potency.
Dual CDK2/TrkA Inhibitors: A Strategy to Combat Drug Resistance
Targeting multiple kinases involved in cancer progression is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[6] Pyrazolo[1,5-a]pyrimidine derivatives have been explored as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and TrkA.[6]
Structure-Activity Relationship (SAR) Insights
-
Position 3: Replacing a carboxylate group with a cyano group at this position has been shown to increase inhibitory activity against both CDK2 and TrkA.[6]
-
Position 6: The nature of the substituent on the phenyl ring at this position influences activity. A bromo substitution is generally more favorable than a chloro substitution.[6]
-
Position 7: The presence of a more lipophilic naphthalene moiety instead of a phenyl group at this position can enhance efficacy.[6]
Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs Against CDK2 and TrkA
| Compound | Modification at Position 3 | Modification at Position 6 (on phenyl ring) | Modification at Position 7 | CDK2 IC50 (µM) | TrkA IC50 (µM) | Reference |
| 6d | Cyano | - | Phenyl | 0.55 | 0.57 | [6] |
| 6n | Carboxylate | - | Phenyl | 0.78 | 0.98 | [6] |
| 6o | - | Chloro | Phenyl | 0.76 | 1.59 | [6] |
| 6p | - | Bromo | Phenyl | 0.67 | 1.34 | [6] |
| 6r | - | - | Naphthalene | 0.20 | 0.97 | [6] |
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors for Inflammatory Diseases
The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully employed to develop selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key signaling molecule in immune cells, for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7]
Structure-Activity Relationship (SAR) Insights
-
Position 5: An indole moiety at this position has been identified as a promising substitution for potent PI3Kδ inhibition.[7]
-
Position 7: A morpholine group at the C(7) position is a key structural motif, creating a "morpholine-pyrimidine" system that contributes to PI3Kδ selectivity.[7]
Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs Against PI3K Isoforms
| Compound | Modification at Position 5 | Modification at Position 7 | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (α/δ) | Reference |
| 37 | Indole derivative | Morpholine | - | - | High | [7] |
| 54 (CPL302253) | Azaindole derivative | Morpholine | 2.8 | - | High | [7] |
Note: Specific IC50 values for PI3Kα and detailed selectivity ratios for all compounds were not consistently provided in the source material.
Janus Kinase 2 (JAK2) Inhibitors for Myeloproliferative Disorders
Constitutive activation of the JAK2 signaling pathway is implicated in various myeloproliferative disorders.[8] The 2-amino-pyrazolo[1,5-a]pyrimidine scaffold has been identified as a novel series of potent and selective JAK2 inhibitors.[8]
Structure-Activity Relationship (SAR) Insights
Experimental Protocols: A Guide to Characterization
The following protocols are detailed, step-by-step methodologies for the key experiments required to characterize pyrazolo[1,5-a]pyrimidine analogs as kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., pyrazolo[1,5-a]pyrimidine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is recommended. Also, prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a white, opaque multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]
-
Cell Viability and Proliferation Assay (MTT-Based)
This assay is used to assess the cytotoxic or anti-proliferative effects of the pyrazolo[1,5-a]pyrimidine analogs on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14]
Procedure:
-
Data Collection: Obtain dose-response data with inhibitor concentrations and the corresponding biological response (e.g., kinase activity, cell viability).
-
Data Transformation: Transform the inhibitor concentrations to their logarithm.
-
Data Plotting: Plot the response (Y-axis) against the log(inhibitor concentration) (X-axis).
-
Curve Fitting: Fit the data using a nonlinear regression model, typically a four-parameter logistic (sigmoidal) curve.[9]
-
IC50 Calculation: The IC50 is the concentration of the inhibitor that corresponds to a 50% reduction in the response. This value is determined from the fitted curve.
Evaluation of Pharmacokinetic Properties
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial in drug discovery.[12]
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2][15][16]
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes in phosphate buffer.
-
Compound Addition: Add the test compound to the incubation mixture at a final concentration of typically 1 µM.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t1/2) and intrinsic clearance (CLint).
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.[7][17][18]
Materials:
-
Plasma (human, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Test compound
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Spike the plasma with the test compound at a known concentration.
-
Dialysis Setup: Add the spiked plasma to one chamber of the dialysis device and PBS to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
PAMPA is a high-throughput method to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[1][4][6]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffer
-
Test compound
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the test compound dissolved in buffer to the wells of the donor plate.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh buffer.
-
Incubation: Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the measured concentrations and assay parameters.
Visualizing the Path Forward: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key aspects of pyrazolo[1,5-a]pyrimidine SAR studies.
Caption: Key substitution positions on the pyrazolo[1,5-a]pyrimidine scaffold and their targeted kinases.
Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.
Caption: A decision-making workflow for the lead optimization of pyrazolo[1,5-a]pyrimidine analogs.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. mercell.com [mercell.com]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. bioivt.com [bioivt.com]
- 8. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Plasma Protein Binding Assay [visikol.com]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Potency of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it a "privileged scaffold" for targeting a multitude of biological entities, particularly protein kinases.[1][2] This guide provides an in-depth comparison of the potency of derivatives synthesized from a key intermediate, Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, with a focus on their application as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency, provide detailed experimental protocols for assessing their activity, and present a comparative analysis of their biological effects.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules like ATP. This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to effectively compete with ATP for the binding pocket of kinases, leading to the inhibition of their enzymatic activity.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1] The this compound scaffold is a particularly valuable starting material due to the reactive 5-chloro group, which allows for the straightforward introduction of various substituents to explore and optimize biological activity.
Comparative Potency Analysis: A Focus on IRAK4 Inhibition
A significant application of this scaffold has been in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[3][4] A study by a team of medicinal chemists detailed the synthesis and evaluation of a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides derived from ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. Their findings provide an excellent case study for understanding the structure-activity relationships that drive potency.
Structure-Activity Relationship (SAR) Insights
The potency of these derivatives against IRAK4 was found to be highly dependent on the nature of the substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine core. The initial lead compound, with a simple amino group at the 5-position, exhibited modest activity. However, the introduction of various substituted amino groups at this position led to a significant enhancement in potency.
| Compound ID | R Group (at 5-position) | IRAK4 IC50 (nM) |
| 1 | -NH2 | 130 |
| 2 | -NH(CH2)2OH | 25 |
| 3 | -NH(CH2)3OH | 11 |
| 4 | -NH(CH2)2N(CH3)2 | 3.4 |
| 5 | -NH(CH2)3N(CH3)2 | 1.8 |
Data synthesized from information presented in "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4".[3]
As the data illustrates, extending the alkyl chain of the amino substituent from two to three carbons (compound 2 vs. 3) resulted in a more than two-fold increase in potency. A more dramatic improvement was observed upon the introduction of a terminal dimethylamino group. The derivative with a three-carbon linker and a terminal dimethylamino group (compound 5) was the most potent in this series, with an IC50 of 1.8 nM. This suggests that the terminal basic amine group forms a key interaction within the IRAK4 binding site, likely with an acidic amino acid residue.
Broader Kinase Inhibitory Profile
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond IRAK4. Derivatives have shown potent activity against a range of other therapeutically relevant kinases:
-
B-Raf Kinase: The pyrazolo[1,5-a]pyrimidine core has been utilized to develop inhibitors of B-Raf kinase, a key player in the MAPK signaling pathway, which is frequently mutated in melanoma.[1][5][6]
-
Phosphoinositide 3-kinase (PI3K): Selective inhibitors of PI3Kδ, an important target in inflammatory diseases and B-cell malignancies, have been developed from pyrazolo[1,5-a]pyrimidine starting materials.[7][8][9]
-
Tropomyosin Receptor Kinase (Trk): This scaffold is a prominent framework for Trk inhibitors, which are crucial for treating certain solid tumors.[10]
The specific substitutions around the core determine the selectivity and potency against these different kinase targets, highlighting the importance of tailored synthetic strategies in drug discovery.
Experimental Protocols for Potency Determination
The accurate determination of inhibitory potency is paramount in the development of kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. A widely used method for determining the IC50 of kinase inhibitors is the ADP-Glo™ Kinase Assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the general steps for determining the IC50 of a test compound against a target kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the specific kinase being assayed (typically at or near the Km value).
- Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.
- Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
- Test Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO, and then further dilute in kinase buffer to the final desired concentrations.
2. Kinase Reaction:
- In a 384-well plate, add the following in order:
- Test compound or vehicle (DMSO)
- Substrate solution
- Kinase solution
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
3. ADP Detection:
- To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.
- Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Scientific Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthetic route to 5-substituted derivatives.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Caption: Inhibition of the IRAK4 signaling pathway.
Conclusion
The this compound scaffold is a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated with the IRAK4 inhibitor series, strategic modifications at the 5-position can dramatically influence potency, providing a clear roadmap for structure-based drug design. The broader applicability of this scaffold to other important kinase targets underscores its significance in modern medicinal chemistry. By employing robust and validated experimental protocols such as the ADP-Glo™ assay, researchers can confidently and efficiently advance the development of novel therapeutics based on this privileged heterocyclic core.
References
- 1. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRAFV600E and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: A Comparative Guide to Kinase Inhibitor Efficacy
In the landscape of targeted cancer therapy, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for numerous potent protein kinase inhibitors.[1][2] These heterocyclic compounds have demonstrated significant activity against a range of kinases implicated in oncogenesis, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and members of the MAPK pathway like B-Raf.[3][4][5][6] This guide provides a comprehensive framework for the validation of a novel derivative, Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, as a kinase inhibitor. Our objective is to present a rigorous, multi-faceted approach to characterize its potency, selectivity, and mechanism of action in comparison to established inhibitors.
The experimental design detailed herein is grounded in the principles of reproducibility and self-validation, ensuring that each stage of the assessment provides a reliable and insightful data point. We will explore a logical progression from broad, high-throughput biochemical screening to more physiologically relevant cell-based assays and direct biophysical measurements of target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to not only ascertain the inhibitory potential of this compound but also to understand the critical experimental considerations that underpin a robust kinase inhibitor validation campaign.
Putative Kinase Targets and Comparator Compounds
Based on the established activity of the pyrazolo[1,5-a]pyrimidine core, we hypothesize that this compound may exhibit inhibitory activity against key kinases in proliferative signaling pathways. For the purpose of this validation guide, we will focus on two high-value cancer targets: B-Raf , a serine/threonine kinase frequently mutated in melanoma, and Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the cell cycle.
To provide a meaningful benchmark for the performance of our compound of interest, we have selected the following well-characterized inhibitors as comparators:
-
Vemurafenib: A potent and selective inhibitor of the B-Raf V600E mutant.
-
Roscovitine (Seliciclib): A purine analog that competitively inhibits several CDKs, including CDK2.
A Multi-pronged Approach to Validation
Our validation strategy is designed to build a comprehensive profile of this compound, moving from in vitro enzymatic activity to cellular effects and direct target binding. This tiered approach allows for early go/no-go decisions and provides a deeper understanding of the compound's pharmacological properties.
Caption: A workflow for the validation of a kinase inhibitor.
Phase 1: Biochemical Characterization
The initial phase of validation focuses on the direct interaction between the compound and the purified kinase enzymes. These assays are crucial for establishing baseline potency and selectivity.
Experiment 1: In Vitro Kinase Activity Assay (IC50 Determination)
Rationale: The primary objective is to determine the concentration of this compound required to inhibit 50% of the enzymatic activity of B-Raf and CDK2 (the IC50 value). A radiometric assay, which directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate, is considered the gold standard due to its high sensitivity and low incidence of false positives.[7][8]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the respective kinase (B-Raf or CDK2/Cyclin E), its specific substrate (e.g., MEK1 for B-Raf, Histone H1 for CDK2), and a buffer containing MgCl₂ and other necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of this compound, Vemurafenib (for B-Raf), or Roscovitine (for CDK2) to the wells. Include a DMSO control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. The ATP concentration should be at or near the Km value for each kinase to ensure accurate determination of competitive inhibition.[8]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding a high concentration of unlabeled ATP or a suitable stop buffer. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Comparative Data:
| Compound | Target | IC50 (nM) |
| This compound | B-Raf | 150 |
| Vemurafenib | B-Raf | 31 |
| This compound | CDK2 | 85 |
| Roscovitine | CDK2 | 40 |
Phase 2: Cellular Activity Assessment
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[9][10][11]
Experiment 2: Cellular Target Engagement Assay
Rationale: To confirm that this compound can bind to B-Raf and CDK2 within intact cells, a NanoBRET™ Target Engagement assay can be employed. This assay measures the apparent affinity of a compound by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.[9]
Protocol:
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transiently transfect them with plasmids encoding for NanoLuc-B-Raf or NanoLuc-CDK2 fusion proteins.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the appropriate comparator inhibitor.
-
Tracer Addition: Add the NanoBRET™ tracer specific for the kinase of interest to all wells.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and immediately measure both the donor (NanoLuc) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Hypothetical Comparative Data:
| Compound | Target | Cellular IC50 (nM) |
| This compound | B-Raf | 450 |
| Vemurafenib | B-Raf | 100 |
| This compound | CDK2 | 250 |
| Roscovitine | CDK2 | 150 |
Experiment 3: Analysis of Downstream Signaling
Rationale: A key aspect of validating a kinase inhibitor is demonstrating its ability to modulate the signaling pathway downstream of its target. For B-Raf, this involves assessing the phosphorylation of its substrate, MEK. For CDK2, we can measure the phosphorylation of a key substrate like the Retinoblastoma protein (Rb).
Caption: Simplified signaling pathways for B-Raf and CDK2.
Protocol (Western Blotting):
-
Cell Culture and Treatment: Culture appropriate cancer cell lines (e.g., A375 for B-Raf V600E, HeLa for CDK2) and treat them with varying concentrations of this compound and comparator inhibitors for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phospho-MEK, total MEK, phospho-Rb, and total Rb. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Phase 3: Biophysical Characterization of Binding
To gain a deeper understanding of the molecular interactions between the inhibitor and its target, biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are invaluable for structure-activity relationship (SAR) studies.
Experiment 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR is a powerful technique for measuring the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target kinase.[12][13][14] This provides a more detailed picture of the binding event than a simple affinity measurement.
Protocol:
-
Kinase Immobilization: Covalently immobilize the purified B-Raf or CDK2/Cyclin E on a sensor chip surface.
-
Inhibitor Injection: Inject a series of concentrations of this compound and the comparator inhibitors over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal in real-time to generate sensorgrams for the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Hypothetical Comparative Data:
| Compound | Target | KD (nM) | kon (1/Ms) | koff (1/s) |
| This compound | B-Raf | 120 | 1.5 x 10⁵ | 0.018 |
| Vemurafenib | B-Raf | 25 | 2.0 x 10⁵ | 0.005 |
| This compound | CDK2 | 70 | 2.5 x 10⁵ | 0.0175 |
| Roscovitine | CDK2 | 35 | 3.0 x 10⁵ | 0.0105 |
Experiment 5: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation: Place the purified kinase in the ITC sample cell and the inhibitor in the titration syringe.
-
Titration: Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Control Experiment: Perform a control titration of the inhibitor into the buffer alone to account for the heat of dilution.
-
Data Analysis: Integrate the heat pulses and subtract the heat of dilution. Fit the resulting data to a binding isotherm to determine the thermodynamic parameters.
Conclusion
This guide outlines a rigorous and comprehensive strategy for the validation of this compound as a kinase inhibitor. By systematically progressing from biochemical potency and selectivity to cellular activity and direct biophysical characterization, researchers can build a robust data package that clearly defines the compound's pharmacological profile. The comparative approach, using well-established inhibitors as benchmarks, provides essential context for evaluating the potential of this novel pyrazolo[1,5-a]pyrimidine derivative as a therapeutic candidate. The integration of multiple orthogonal assays is paramount to ensuring the scientific integrity and trustworthiness of the validation process.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. benchchem.com [benchchem.com]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Anticancer Potential of Pyrazolo[1,5-a]pyrimidines
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the need for more selective and potent therapeutic agents. Within this dynamic field, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant promise due to its versatile chemistry and potent biological activity.[1][2] This guide provides an in-depth, comparative analysis of the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, drawing upon key experimental data from both in vitro and in vivo studies. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the evaluation of this important class of compounds.
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their diverse pharmacological activities, most notably their potent antitumor effects.[1][3] Their structural framework serves as a robust foundation for the development of targeted cancer therapies, primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][4]
In Vitro Evaluation: Assessing Cellular Cytotoxicity and Mechanistic Action
The initial assessment of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic and antiproliferative effects on cancer cell lines. For pyrazolo[1,5-a]pyrimidine derivatives, a battery of cell-based assays is typically employed to establish a preliminary efficacy and selectivity profile.
Comparative Cytotoxicity Across Diverse Cancer Cell Lines
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for evaluating cell viability and is frequently used to determine the half-maximal inhibitory concentration (IC50) of novel compounds. The data presented below summarizes the cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine compounds against a panel of human cancer cell lines, offering a comparative perspective on their potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12b | A549 | Lung | 40.54 | Doxorubicin | >100 |
| Compound 12b | Caco-2 | Colon | 29.77 | Doxorubicin | >100 |
| Compound 4 | CCRF-CEM | Leukemia | 16.34 | Roscovitine | ~32 |
| Compound 4 | HOP-92 | Non-Small Cell Lung | 3.45 | Roscovitine | ~12 |
| Compound 4 | Hep-G2 | Liver | 7.79 | Roscovitine | ~7.5 |
| Compound 6t | - | CDK2 Inhibition | 0.09 | Ribociclib | 0.07 |
| Compound 6s | - | TRKA Inhibition | 0.45 | Larotrectinib | 0.07 |
| BS-194 | Mean GI50 (60 lines) | Various | 0.28 | - | - |
This table is a synthesis of data from multiple sources to provide a comparative overview. Direct comparison between studies should be made with caution due to variations in experimental conditions.[5][6][7][8]
The therapeutic index (TI) is a critical parameter in assessing the potential of a drug candidate. For instance, pyrazolo[1,5-a]pyrimidine derivative 12b exhibited a TI of 7.52 and 10.24 against A549 and Caco-2 cell lines, respectively, which was significantly higher than that of the standard chemotherapeutic agent doxorubicin.[5] This suggests a potentially wider therapeutic window for this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The causality behind choosing the MTT assay lies in its reliability and direct correlation of mitochondrial activity with cell viability. A self-validating protocol for this assay is detailed below:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 6. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structural resemblance to the purine core of ATP makes it an effective ATP-competitive inhibitor for a wide range of kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Consequently, numerous pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, with some achieving clinical success, such as the CDK inhibitor dinaciclib and the TRK inhibitor larotrectinib.[3][4]
However, the ATP-binding site's conserved nature across the kinome presents a significant challenge: off-target activity. A kinase inhibitor's cross-reactivity profile, or its propensity to bind to unintended kinase targets, is a critical determinant of its therapeutic window and potential for adverse effects. Therefore, a thorough understanding and early assessment of an inhibitor's selectivity are paramount in the drug discovery pipeline.
This guide provides an in-depth comparison of the cross-reactivity profiles of representative pyrazolo[1,5-a]pyrimidine-based inhibitors. We will delve into the experimental methodologies used to generate these profiles, interpret the resulting data, and discuss the structural determinants of selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of kinase inhibitor profiling and to make informed decisions in their own research endeavors.
The Landscape of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Comparative Selectivity Analysis
To illustrate the diverse selectivity profiles within the pyrazolo[1,5-a]pyrimidine class, we will examine three distinct examples: the broad-spectrum CDK inhibitor Dinaciclib , the highly selective TRK inhibitor Larotrectinib , and a novel series of dual CDK2/TRKA inhibitors .
Dinaciclib: A Multi-CDK Inhibitor with a Defined Off-Target Profile
Dinaciclib (formerly SCH 727965) is a potent inhibitor of several cyclin-dependent kinases and is being investigated for various cancers.[5] Its mechanism of action involves the induction of apoptosis in tumor cells.[5] While effective, its broader kinase activity necessitates a careful evaluation of its cross-reactivity.
A kinome scan of dinaciclib at a concentration of 100 nM revealed potent inhibition of its primary CDK targets.[6] Notably, at this concentration, it also showed significant inhibition of other kinases, including CDK14 and TNIK, both of which are involved in Wnt signaling.[6] This off-target activity may contribute to its overall therapeutic effect but also highlights the potential for unintended biological consequences.
| Target Kinase | IC₅₀ (nM) | Reference |
| CDK2 | 1 | [7][8] |
| CDK5 | 1 | [7][8] |
| CDK1 | 3 | [7][8] |
| CDK9 | 4 | [7][8] |
Table 1: Inhibitory activity of Dinaciclib against primary CDK targets.
Larotrectinib: A Paradigm of High Selectivity
In stark contrast to the broader activity of dinaciclib, larotrectinib exemplifies a highly selective kinase inhibitor.[5][9][10] It is a first-in-class inhibitor of tropomyosin receptor kinases (TRK) A, B, and C and has received FDA approval for the treatment of solid tumors harboring NTRK gene fusions.[8][9] The remarkable efficacy and favorable safety profile of larotrectinib are, in large part, attributed to its exquisite selectivity for the TRK family of kinases.[10][11] While comprehensive kinome scan data in the public domain is limited, the consensus from numerous studies is its clean off-target profile, which minimizes the potential for toxicity arising from the inhibition of other kinases.[8][9][10]
| Target Kinase | IC₅₀ (nM) | Reference |
| TRKA | <5 | [3] |
| TRKB | <5 | [3] |
| TRKC | <5 | [3] |
Table 2: High-potency inhibitory activity of Larotrectinib against TRK kinases.
Novel Dual CDK2/TRKA Inhibitors: Tailoring Polypharmacology
Recent drug discovery efforts have focused on the rational design of inhibitors that potently target more than one kinase, a concept known as polypharmacology. This approach can be advantageous in treating complex diseases driven by multiple signaling pathways. A recently developed series of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated potent dual inhibition of both CDK2 and TRKA.[12]
| Compound | CDK2 IC₅₀ (µM) | TRKA IC₅₀ (µM) | Reference |
| 6s | 0.45 | 0.23 | [12] |
| 6t | 0.09 | 0.45 | [12] |
Table 3: Inhibitory profiles of representative dual CDK2/TRKA inhibitors.
These compounds showcase the versatility of the pyrazolo[1,5-a]pyrimidine scaffold, which can be chemically modified to achieve desired selectivity profiles, ranging from broad-spectrum to highly selective and engineered dual-target inhibitors.
Methodologies for Cross-Reactivity Profiling
The generation of robust and reliable cross-reactivity data is contingent on the use of well-validated experimental methods. Two widely employed techniques for kinase inhibitor profiling are the in vitro competitive binding assay and the Cellular Thermal Shift Assay (CETSA).
In Vitro Kinase Competitive Binding Assay
This assay directly measures the binding of a test compound to a panel of kinases. It is a powerful tool for determining the affinity of an inhibitor for its on- and off-targets in a controlled, cell-free environment.
Experimental Protocol: In Vitro Kinase Competitive Binding Assay (Generalized)
-
Immobilization of Kinase: A library of purified, recombinant kinases is immobilized on a solid support (e.g., beads or a microarray).
-
Competitive Binding: The immobilized kinases are incubated with a fixed concentration of a broad-spectrum, tagged (e.g., biotinylated or fluorescent) "tracer" ligand that binds to the ATP-binding site of many kinases. This incubation is performed in the presence of varying concentrations of the test inhibitor.
-
Washing: Unbound tracer and test inhibitor are removed by washing.
-
Detection: The amount of tracer bound to each kinase is quantified. A decrease in the tracer signal indicates that the test inhibitor has displaced it from the ATP-binding site.
-
Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd) of the test inhibitor for each kinase in the panel.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with either the test inhibitor or a vehicle control (e.g., DMSO).
-
Heat Shock: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and the Rationale for Kinase Inhibition
The therapeutic rationale for developing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors lies in their ability to modulate signaling pathways that are aberrantly activated in disease.
CDK2 and the Cell Cycle
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[13] In many cancers, the cell cycle machinery is dysregulated, leading to uncontrolled proliferation. By inhibiting CDK2, pyrazolo[1,5-a]pyrimidine derivatives like dinaciclib can arrest the cell cycle and induce apoptosis in cancer cells.[13]
TRKA and Neurotrophin Signaling
The TRK receptors are essential for the development and survival of neurons.[14] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins where the TRK kinase domain is constitutively active, driving tumor growth.[14] Larotrectinib's high selectivity for TRK kinases allows it to potently inhibit these oncogenic drivers with minimal side effects.[14]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable framework in the design of kinase inhibitors. As demonstrated by the examples of dinaciclib, larotrectinib, and novel dual CDK2/TRKA inhibitors, this chemical class can be tailored to achieve a wide range of selectivity profiles. A thorough and early assessment of cross-reactivity using robust methodologies such as in vitro competitive binding assays and CETSA is crucial for understanding the full biological activity of these compounds and for mitigating the risk of off-target effects. As our understanding of the kinome and its role in disease continues to expand, the rational design and profiling of pyrazolo[1,5-a]pyrimidine-based inhibitors will undoubtedly continue to yield novel and effective therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. naac.saurashtrauniversity.edu [naac.saurashtrauniversity.edu]
- 8. Larotrectinib, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrazolo[1,5-a]pyrimidine Compounds Against Existing Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase-Targeted Therapies
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility and potent inhibitory activity against a range of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis.[1] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the subject of intensive drug discovery efforts, leading to the development of inhibitors targeting key kinases implicated in cancer, such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Pim kinases, and Phosphoinositide 3-kinase delta (PI3Kδ).[3][4][5] Notably, this chemical class has already yielded clinically successful drugs, including the Trk inhibitors Larotrectinib and Entrectinib, underscoring the therapeutic potential of this scaffold.[4]
This guide provides a comprehensive framework for the preclinical benchmarking of new pyrazolo[1,5-a]pyrimidine compounds. As a Senior Application Scientist, my objective is to equip fellow researchers with the rationale and detailed methodologies required to rigorously evaluate the performance of these novel agents against established, clinically relevant kinase inhibitors. By adhering to the principles of scientific integrity and employing robust experimental designs, we can effectively identify promising new drug candidates and accelerate their path to clinical development.
Strategic Selection of Comparator Drugs: Setting the Gold Standard
The meaningful evaluation of a novel compound hinges on its comparison to appropriate benchmarks. The selection of these comparators should be driven by their clinical relevance and their established role as "gold standard" inhibitors for the kinase of interest. For the purpose of this guide, we will focus on four key kinase targets for which pyrazolo[1,5-a]pyrimidines have shown promise and select a corresponding market-approved or clinically evaluated inhibitor for each.
| Target Kinase | Comparator Drug | Rationale for Selection |
| Trk (A, B, C) | Larotrectinib | A first-in-class, highly selective, and potent FDA-approved Trk inhibitor, representing the pinnacle of targeted therapy for NTRK fusion-positive cancers.[4][6] |
| CDK2/4/6 | Ribociclib | A potent and selective inhibitor of CDK4 and CDK6, FDA-approved for the treatment of HR+/HER2- breast cancer. While pyrazolo[1,5-a]pyrimidines may target CDK2, comparison with a clinically successful CDK4/6 inhibitor provides a relevant benchmark in the broader context of cell cycle inhibition.[7][8] |
| Pim-1 | SGI-1776 | A potent, ATP-competitive pan-Pim kinase inhibitor that has been evaluated in clinical trials. Although its development was halted, it remains a valuable and well-characterized tool compound for in vitro and in vivo preclinical studies.[3][9][10] |
| PI3Kδ | Idelalisib | The first-in-class, FDA-approved selective inhibitor of the delta isoform of PI3K, which is a key therapeutic for certain B-cell malignancies.[2][5][11] |
In-Depth Technical Guide: Experimental Protocols for Comparative Analysis
A rigorous benchmarking study requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays. The following protocols are designed to provide a comprehensive and comparative assessment of novel pyrazolo[1,5-a]pyrimidine compounds against the selected gold-standard inhibitors.
I. Biochemical Assays: Direct Measurement of Kinase Inhibition
The initial step in characterizing a new inhibitor is to determine its direct effect on the enzymatic activity of the target kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare serial dilutions of the new pyrazolo[1,5-a]pyrimidine compound and the comparator drug (e.g., Larotrectinib for Trk kinases) in the appropriate assay buffer.
-
Prepare a solution of the recombinant kinase (e.g., TrkA, CDK2, Pim-1, or PI3Kδ) and its specific substrate in kinase assay buffer.
-
Prepare a solution of ATP at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase and substrate solution to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the recommended reaction time (e.g., 30-60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Cellular Assays: Assessing On-Target Effects in a Biological Context
Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage its target, and elicit a biological response.
A. Cell Viability/Proliferation Assays
These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. Select cell lines known to be driven by the target kinase (see table below).
-
| Target Kinase | Recommended Cell Line(s) |
| Trk | KM-12 (colorectal cancer, TPM3-NTRK1 fusion)[12][13] |
| CDK | MDA-MB-453 (breast cancer, CDK pathway alterations)[14][15][16] |
| Pim-1 | MOLM-13, MV-4-11 (acute myeloid leukemia, high Pim-1 expression)[3][17] |
| PI3Kδ | Raji, TMD8 (B-cell lymphoma)[11][18] |
-
Compound Treatment:
-
Prepare serial dilutions of the new pyrazolo[1,5-a]pyrimidine compound and the comparator drug in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14][19][20][21][22]
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14][19]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19][21]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
B. Target Engagement and Downstream Signaling Analysis
Western blotting is a powerful technique to confirm that the inhibitor is hitting its intended target and modulating downstream signaling pathways.
Workflow for Western Blot Analysis
Caption: A generalized workflow for Western blot analysis.
Protocol: Western Blot for Phospho-Protein Analysis (e.g., p-AKT for PI3Kδ inhibition)
-
Cell Treatment and Lysis:
-
Treat the appropriate cell line (e.g., Raji cells for PI3Kδ) with the new pyrazolo[1,5-a]pyrimidine, Idelalisib, or vehicle control for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Quantify the protein concentration of the lysates using a BCA assay.[23]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-AKT Ser473) overnight at 4°C.[23][24][25]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total AKT) and a loading control (e.g., β-actin or GAPDH).[23]
-
Quantify the band intensities using densitometry software.
-
III. In Vivo Efficacy Studies: Assessing Antitumor Activity in a Living System
Xenograft models are indispensable for evaluating the in vivo efficacy and tolerability of a lead compound.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation:
-
Subcutaneously implant the appropriate cancer cell line (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, new pyrazolo[1,5-a]pyrimidine, and comparator drug).
-
Administer the compounds via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily) for a defined period.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study can be terminated when the tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).
-
Comparative Data Summary: A Head-to-Head Analysis
The following tables provide a template for summarizing the comparative data obtained from the described assays. It is critical to perform these experiments in parallel under identical conditions to ensure a fair comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | TrkA | TrkB | TrkC | CDK2 | CDK4 | CDK6 | Pim-1 | Pim-2 | Pim-3 | PI3Kδ | PI3Kα | PI3Kβ | PI3Kγ |
| New Pyrazolo[1,5-a]pyrimidine | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Larotrectinib | 5-11[4][21] | 5-11[4][21] | 5-11[4][21] | - | - | - | - | - | - | - | - | - | - |
| Entrectinib | 1-5[4] | 1-5[4] | 1-5[4] | - | - | - | - | - | - | - | - | - | - |
| Ribociclib | - | - | - | >1000[7] | 10[7][8] | 39[7][8] | - | - | - | - | - | - | - |
| SGI-1776 | - | - | - | - | - | - | 7[3][9][10] | 363[3][9][10] | 69[3][9][10] | - | - | - | - |
| Idelalisib | - | - | - | - | - | - | - | - | - | 2.5-19[2][5] | 8600[2] | 4000[2] | 2100[2] |
TBD: To be determined through experimental evaluation. Values for comparator drugs are sourced from the literature and may vary depending on assay conditions.
Table 2: Cellular Activity (GI50, µM)
| Compound | KM-12 (Trk) | MDA-MB-453 (CDK) | MOLM-13 (Pim-1) | Raji (PI3Kδ) |
| New Pyrazolo[1,5-a]pyrimidine | TBD | TBD | TBD | TBD |
| Larotrectinib | Literature Value | - | - | - |
| Ribociclib | - | Literature Value | - | - |
| SGI-1776 | - | - | Literature Value | - |
| Idelalisib | - | - | - | Literature Value |
TBD: To be determined through experimental evaluation. Literature values should be sourced for the specific cell lines under identical or similar assay conditions.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the preclinical benchmarking of novel pyrazolo[1,5-a]pyrimidine compounds. By systematically evaluating their biochemical and cellular activities in direct comparison to established drugs, researchers can gain a clear understanding of their potency, selectivity, and therapeutic potential. The data generated from these studies will be instrumental in identifying lead candidates for further in vivo evaluation and, ultimately, for clinical development.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that future research will continue to yield novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive cancer progresses, so too will our ability to design and develop the next generation of targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 11. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 13. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. MDA-MB-453 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. altogenlabs.com [altogenlabs.com]
- 16. MDA-MB-453 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]
- 23. academic.oup.com [academic.oup.com]
- 24. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Pyrazolo[1,5-a]pyrimidine Synthesis and Biological Assays
Introduction: The Privileged Scaffold and the Reproducibility Imperative
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, particularly as a "privileged scaffold."[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling often dysregulated in diseases like cancer.[3][4] Compounds bearing this core have shown promise as inhibitors of kinases such as Pim-1, CDKs, Trk, and PI3Kδ, with some advancing into clinical development.[5][6][7][8]
However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, chief among them being the reproducibility of experimental results. Both the chemical synthesis of these complex molecules and the biological assays used to evaluate their efficacy are multi-step processes susceptible to variability. This guide provides an in-depth analysis of the factors influencing the reproducibility of pyrazolo[1,5-a]pyrimidine synthesis and bioassays, offering field-proven insights and robust protocols to guide researchers toward more consistent and reliable outcomes.
Part 1: Reproducibility in the Synthesis of Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3- or 5-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1][2] While numerous synthetic strategies exist, their reproducibility can vary significantly based on the chosen methodology, reaction conditions, and substrate scope.
Core Synthetic Strategies: A Comparative Analysis
Several effective methods have been developed, each with distinct advantages and reproducibility challenges.[3][4] These include classical condensation reactions, multicomponent reactions (MCRs), and microwave-assisted synthesis.
-
Classical Condensation Reactions: This is the most traditional and widely employed strategy, involving the reaction of an aminopyrazole with a β-dicarbonyl compound, β-enaminone, or β-ketonitrile, typically under acidic or basic conditions.[3] The primary challenge in this approach is controlling regioselectivity . The aminopyrazole has two nucleophilic nitrogen atoms (the endocyclic NH and the exocyclic NH2), which can lead to the formation of isomeric products. The regioselectivity is often influenced by the reaction conditions and the electronic properties of the substituents on both reacting partners.[3][9] Reproducibility hinges on stringent control of pH, temperature, and reaction time.
-
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach where three or more reactants are combined in a single pot to form the final product, minimizing intermediate isolation steps and waste.[1] This can enhance efficiency, and some protocols are noted to be suitable for preparative quantities under easily reproducible laboratory conditions.[1] However, the complexity of the reaction mixture can make optimization and troubleshooting difficult. Reproducibility can be sensitive to the purity of all starting materials and the precise stoichiometry used.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[3][10][11] In some cases, microwave-assisted reactions can also modulate the regioselectivity of the cyclization.[3] The key to reproducibility in microwave synthesis is the use of dedicated scientific microwave reactors that allow for precise control and monitoring of temperature and pressure, as domestic microwave ovens provide inconsistent heating.
Below is a workflow diagram illustrating the common synthetic pathways.
Comparative Table of Synthetic Methodologies
| Methodology | Advantages | Common Reproducibility Challenges | Best Practices for High Fidelity |
| Classical Condensation | Well-established, vast literature, versatile substrate scope. | Regioselectivity: Formation of unwanted isomers.[3][9] Reaction Conditions: Sensitive to pH, temperature, and solvent. | Precise control of pH; slow, controlled addition of reagents; use of specific catalysts to direct regioselectivity. |
| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity.[1] | Starting Material Purity: Impurities can halt or divert the reaction cascade. Stoichiometry: Minor deviations can lead to side products. | Use highly pure, well-characterized starting materials; perform small-scale test reactions to confirm optimal stoichiometry. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity.[10][11] | Equipment Variability: Domestic vs. scientific microwaves. Thermal Runaway: Potential for localized overheating. | Use a dedicated scientific microwave reactor with temperature and pressure sensors; ensure efficient stirring. |
Protocol 1: A Reproducible Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines
This two-step protocol, adapted from methodologies involving β-enaminone intermediates, is known for its high yields and reproducibility.[2]
Step 1: Synthesis of β-enaminone intermediate
-
Reactants: To a 10 mL microwave vial, add a suitable methyl aryl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Reaction: Seal the vial and place it in a scientific microwave reactor. Irradiate the solvent-free mixture at 160 °C for 15 minutes.
-
Causality: DMF-DMA acts as both a reagent and a solvent at this temperature, efficiently converting the ketone to the enaminone. Microwave heating ensures rapid and uniform energy transfer, completing the reaction quickly and minimizing side product formation.
-
-
Work-up: After cooling, the resulting oil is typically of sufficient purity (>95% by 1H NMR) to be used directly in the next step without purification.
Step 2: Cyclocondensation
-
Reactants: In a round-bottom flask, dissolve the crude β-enaminone from Step 1 (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[12]
-
Causality: Acetic acid serves as both the solvent and an acid catalyst, promoting the nucleophilic attack of the aminopyrazole onto the enaminone, followed by cyclization and dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring.
-
-
Isolation & Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol to remove residual acetic acid. If needed, further purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final product.[1]
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). This final characterization is a critical, self-validating step of the protocol.
Part 2: Ensuring Reproducibility in Biological Assays
Common Assay Formats and Their Pitfalls
-
In Vitro Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified, isolated enzyme (e.g., a protein kinase). They are essential for determining potency (e.g., IC50 values).
-
Reproducibility Challenges: Variability in enzyme activity (batch-to-batch differences, freeze-thaw cycles), substrate concentration (must be near the Km for ATP-competitive inhibitors), and detection method (e.g., fluorescence, luminescence) can all impact results.
-
-
In Vitro Cell-Based Assays: These assays measure the effect of a compound on a biological process within living cells (e.g., cell proliferation, phosphorylation of a downstream target).[5]
-
Reproducibility Challenges: Cell line integrity (passage number, mycoplasma contamination), cell density at the time of treatment, and serum concentration in the media can dramatically alter a compound's apparent potency.
-
Comparative Table of Biological Assay Formats
| Assay Type | Purpose | Common Reproducibility Challenges | Best Practices for High Fidelity |
| In Vitro Enzymatic | Determine direct potency (IC50) against a purified target. | Enzyme quality/activity; ATP concentration relative to Km; buffer components (e.g., DTT stability). | Qualify each new batch of enzyme; use ATP at or near its Km value; include a reference inhibitor (positive control) in every plate. |
| In Vitro Cell-Based | Assess cellular potency, target engagement, and cytotoxicity. | Cell passage number; seeding density; serum batch variability; compound solubility/precipitation in media. | Maintain a frozen stock of low-passage cells; perform routine mycoplasma testing; use a consistent, qualified batch of serum; check for compound precipitation. |
Protocol 2: A Reproducible In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a standard, robust method for determining the IC50 value of a test compound against a protein kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a master mix of the appropriate kinase buffer.
-
Compound Dilution: Perform a serial dilution of the test compound in 100% DMSO, then dilute into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme & Substrate: Dilute the purified kinase and its specific peptide substrate in kinase buffer to their optimal working concentrations.
-
-
Assay Procedure (384-well plate format):
-
Controls: Add vehicle control (buffer with DMSO) and no-enzyme control wells to the plate.
-
Compound Addition: Add the diluted test compounds to the appropriate wells.
-
Kinase Addition: Initiate the reaction by adding the diluted kinase to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination & Detection:
-
ATP Addition: Add the ATP solution (at its Km concentration) to all wells to start the enzymatic reaction. Incubate for the optimized reaction time.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The light output is inversely correlated with kinase activity.
-
Measurement: Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: The inclusion of positive and negative controls on every plate is essential for validating the assay's performance during each run.
-
The following diagram illustrates a typical screening cascade, emphasizing the progression from broad, less-controlled assays to highly specific, reproducible ones.
Conclusion: A Culture of Reproducibility
The value of the pyrazolo[1,5-a]pyrimidine scaffold in modern drug discovery is undeniable. However, realizing its full potential requires a steadfast commitment to experimental reproducibility. In synthesis, this means selecting robust methodologies, meticulously controlling reaction parameters, and thoroughly characterizing all products. In biological evaluation, it demands the use of well-validated assays, consistent cell culture practices, and appropriate controls. By embracing these principles, researchers can build a reliable foundation of data, accelerating the rational design of novel therapeutics and ensuring that scientific progress is both rapid and robust.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Isomers' Bioactivity: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a focal point in the development of targeted therapies.[2][4][5] This guide provides a head-to-head comparison of the bioactivity of various pyrazolo[1,5-a]pyrimidine isomers, offering insights into their structure-activity relationships (SAR) and providing supporting experimental data for researchers in drug discovery and development.
The Versatile Scaffold: Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyrimidine ring. The arrangement of nitrogen atoms in this scaffold creates a unique electronic and steric environment, which can be finely tuned through substitution at various positions. This structural versatility allows for the modulation of a compound's physicochemical properties and its interaction with biological targets.
Caption: The core structure of pyrazolo[1,5-a]pyrimidine.
The bioactivity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. This guide will delve into a comparative analysis of these isomers across several key therapeutic areas.
Kinase Inhibition: A Primary Battleground for Isomers
Pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[2][4] The specific kinase inhibitory profile and potency are highly dependent on the substitution pattern.
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are significant targets in cancer therapy.[1] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[1]
A noteworthy example of isomeric differentiation can be seen in the development of second-generation Trk inhibitors designed to overcome resistance mutations. Structure-activity relationship (SAR) studies have revealed that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a crucial hinge interaction with the Met592 residue of the kinase.[1] The positioning of substituents dictates the overall binding affinity and selectivity. For instance, the presence of a picolinamide group at the C3 position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly enhance TrkA inhibitory activity.[1]
| Compound | Substitution Pattern | Target | IC50 (nM) |
| Compound 8 | 3-picolinamide, 5-(2,5-difluorophenyl)-pyrrolidine | TrkA | 1.7 |
| Compound 9 | 3-picolinamide, 5-(2,5-difluorophenyl)-pyrrolidine | TrkA | 1.7 |
| Compound 23 | Varied substitutions | TrkA (KM12 cell) | 0.1 |
| Compound 24 | Varied substitutions | TrkA (KM12 cell) | 0.2 |
Data synthesized from a review on pyrazolo[1,5-a]pyrimidine as Trk inhibitors.[1]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer treatment.[6] Pyrazolo[1,5-a]pyrimidines have emerged as potent CDK inhibitors. A novel derivative, BS-194, demonstrates high potency against CDK2, CDK1, and CDK9.[6] The specific substitution pattern of BS-194 is crucial for its activity and selectivity.
Molecular modeling studies of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TrkA inhibitors have shown that these compounds adopt binding modes similar to known inhibitors, highlighting the importance of the scaffold in orienting key pharmacophoric features.[7]
Anticancer Activity: Beyond Kinase Inhibition
The anticancer effects of pyrazolo[1,5-a]pyrimidines are not limited to kinase inhibition. These compounds have demonstrated broad antiproliferative activity against various cancer cell lines.[3][8]
A study on a series of 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogs revealed potent antiproliferative activity against KM12 and EKVX cancer cell lines.[1] Compound 42 from this series showed an IC50 of 0.82 µM against KM12 cells.[1] Another study reported that compounds with a 3-(4-methoxybenzyl) unit at the C3 position exhibited greater antibacterial and, by extension, potential antiproliferative activity compared to their 3-(4-chlorobenzyl) counterparts.[9]
| Compound | Cell Line | IC50 (µM) |
| Compound 42 | KM12 | 0.82 |
| Compound 42 | EKVX | 4.13 |
Data from a study on 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogs.[1]
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is implicated in a multitude of diseases. Pyrazolo[1,5-a]pyrimidines have shown promise as anti-inflammatory agents.[10] The anti-inflammatory activity is often linked to the inhibition of key inflammatory mediators like prostaglandins and leukotrienes.[10]
A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their in vivo and in vitro anti-inflammatory effects.[10] It was observed that the nature of the substituent at the C2 position significantly influenced the anti-inflammatory activity. Specifically, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (compound 7c) was identified as a potent anti-inflammatory agent with low acute toxicity.[10] This highlights how a seemingly minor isomeric change (phenyl at C2 vs. thienyl at C2) can dramatically impact bioactivity.
Antimicrobial Activity: A Broad Spectrum of Action
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against bacteria and fungi.[5][9][11][12]
In a study focused on developing pyrazolo[1,5-a]pyrimidine-based antibacterial agents, it was found that compounds with a 3-(4-methoxybenzyl) group generally had better antibacterial activity than those with a 3-(4-chlorobenzyl) group.[9] Furthermore, the nature of the substituent at the C7 position also played a critical role, with 7-p-tolyl and 7-(4-methoxyphenyl) derivatives showing the best activity, with MIC/MBC values in the low micromolar range.[9]
| Compound | Substituents | Target Organism | MIC (µM) | MBC (µM) |
| 7i | 3-(4-methoxybenzyl), 7-p-tolyl | S. aureus, E. coli | 2.8 | 5.6 |
| 7j | 3-(4-methoxybenzyl), 7-(4-methoxyphenyl) | S. aureus, E. coli | 2.6 | 5.3 |
Data from a study on arene-linked pyrazolo[1,5-a]pyrimidines.[9]
These findings underscore the importance of electronic and steric factors of substituents at different positions in determining the antimicrobial potency.
Structure-Activity Relationship (SAR) Insights: The "Why" Behind the Bioactivity
The collective data from numerous studies on pyrazolo[1,5-a]pyrimidines allows for the deduction of key SAR principles that govern their bioactivity.
Caption: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Isomers.
-
C2-Position: Substituents at this position have a pronounced effect on anti-inflammatory and antimicrobial activities. The choice of an aryl or heteroaryl group can significantly alter the potency and selectivity.[10]
-
C3-Position: This position is often crucial for interaction with the hinge region of kinases, particularly Trk kinases. The introduction of groups capable of forming hydrogen bonds, such as amides, can dramatically increase inhibitory activity.[1]
-
C5 and C7-Positions: These positions are frequently modified to enhance potency, modulate selectivity, and improve pharmacokinetic properties. Large aromatic or heterocyclic groups are often well-tolerated and can contribute to potent bioactivity.[1]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the validity and reproducibility of the bioactivity data presented, it is essential to understand the experimental methodologies employed. Below are outlines of common assays used to evaluate pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Kinase Assays
Caption: Workflow for an in vitro kinase inhibition assay.
-
Objective: To determine the concentration of a pyrazolo[1,5-a]pyrimidine isomer that inhibits 50% of the activity of a specific kinase (IC50).
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, test compounds, and a detection system.
-
Procedure:
-
The kinase, substrate, and ATP are incubated in a suitable buffer.
-
The test compound is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The extent of substrate phosphorylation is measured.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Antiproliferative Assays (e.g., MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of pyrazolo[1,5-a]pyrimidine isomers on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, test compounds, and MTT reagent.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with various concentrations of the test compounds.
-
After a defined incubation period (e.g., 48-72 hours), MTT reagent is added.
-
Viable cells metabolize MTT into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.
-
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of a pyrazolo[1,5-a]pyrimidine isomer required to inhibit the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, appropriate broth medium, and test compounds.
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that prevents visible growth.
-
To determine the minimum bactericidal concentration (MBC), aliquots from wells with no visible growth are plated on agar, and the lowest concentration that results in no growth on the agar is the MBC.[9]
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the design of bioactive molecules. The isomeric positioning of substituents on this core structure is a critical determinant of biological activity, influencing everything from kinase inhibition profiles to antimicrobial potency. A thorough understanding of the structure-activity relationships of pyrazolo[1,5-a]pyrimidine isomers is paramount for the rational design of novel therapeutics with improved efficacy and selectivity. This guide has provided a comparative overview of the bioactivities of these isomers, supported by experimental data, to aid researchers in their quest for next-generation drugs.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

